molecular formula C13H17N3OS B185258 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 491647-36-0

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Katalognummer: B185258
CAS-Nummer: 491647-36-0
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: ITBHNGPSDUFBRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 491647-36-0) is a complex organic compound with the molecular formula C₁₃H₁₇N₃OS and a molecular weight of 263.36 g/mol [ citation:1 ]. This compound belongs to the category of thiol-containing triazole derivatives, a class known for its significant versatility in synthetic chemistry and broad bioactive potential [ citation:5 ]. The core structure of 1,2,4-triazole-3-thiones allows this compound to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a valuable building block for further chemical derivatization [ citation:1 ]. Its mechanism of action in research settings is often associated with the inhibition of specific enzymes critical to metabolic pathways in microorganisms or cancer cells, potentially interfering with cell signaling and survival [ citation:1 ]. Key Research Applications: Medicinal Chemistry: Serves as a key scaffold in the development of potential therapeutic agents. Analogous 1,2,4-triazole-3-thione derivatives have been widely reported to exhibit notable biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties [ citation:5 ][ citation:7 ]. Agricultural Science: Its bioactivity profile makes it a candidate for research into new agrochemicals, such as fungicides or herbicides, due to its ability to inhibit growth in certain organisms [ citation:1 ]. This product is supplied as a solid with a minimum purity of 95% [ citation:2 ]. It is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use [ citation:1 ].

Eigenschaften

IUPAC Name

4-ethyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-10-5-7-11(8-6-10)17-9-12-14-15-13(18)16(12)4-2/h5-8H,3-4,9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBHNGPSDUFBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357692
Record name 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491647-36-0
Record name 4-Ethyl-5-[(4-ethylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491647-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and potential applications of the heterocyclic compound, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for imparting a wide spectrum of biological activities to molecules that contain it. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed synthesis protocol, in-depth structural elucidation through predicted spectral data, and a discussion of the compound's potential therapeutic relevance based on the established bioactivities of this chemical class. While direct experimental data for this specific analog is limited, this guide synthesizes information from closely related structures to provide a robust and scientifically grounded technical overview.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged heterocyclic motif in the landscape of pharmaceutical sciences. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a key component in numerous clinically approved drugs. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions gives rise to a class of compounds, the 4,5-disubstituted-1,2,4-triazole-3-thiols, which have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]

The subject of this guide, this compound, is a distinct member of this class. Its structure is characterized by:

  • An N-ethyl group at the 4-position, which can influence lipophilicity and binding interactions.

  • A (4-ethylphenoxy)methyl side chain at the 5-position, providing a flexible ether linkage and an aromatic ring for potential π-stacking interactions with biological targets.

  • The crucial thiol group at the 3-position, which exists in a thiol-thione tautomerism and serves as a key reactive handle for further chemical modification and a critical pharmacophore for biological activity.

This document will systematically detail the synthesis, structural properties, and potential applications of this promising molecule.

Synthesis and Mechanistic Rationale

While a specific synthesis for this compound has not been published, a reliable synthetic route can be extrapolated from the well-established procedures for analogous compounds, particularly its 4-methylphenoxy counterpart.[3][4] The proposed multi-step synthesis is a classic example of heterocyclic ring construction, beginning with the formation of a key thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Thiosemicarbazide Formation cluster_3 Step 4: Cyclization A 4-Ethylphenol C Ethyl 2-(4-ethylphenoxy)acetate A->C  K2CO3, Acetone, Reflux B Ethyl chloroacetate B->C D 2-(4-Ethylphenoxy)acetohydrazide C->D  Hydrazine hydrate, Ethanol, Reflux F 2-[2-(4-Ethylphenoxy)acetyl]-N-ethylhydrazine-1-carbothioamide D->F  Ethanol, Reflux E Ethyl isothiocyanate E->F G This compound F->G  Aqueous NaOH, Reflux, then Acidification

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

  • To a solution of 4-ethylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, filter the solid potassium carbonate and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester, which can be purified by distillation or used directly in the next step. Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide ion which then acts as a nucleophile to displace the chloride from ethyl chloroacetate in a classic Williamson ether synthesis.

Step 2: Synthesis of 2-(4-Ethylphenoxy)acetohydrazide

  • Dissolve the crude ethyl 2-(4-ethylphenoxy)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux the mixture for 6-8 hours. The formation of a solid precipitate may be observed.

  • Cool the reaction mixture to room temperature and filter the solid product.

  • Wash the precipitate with cold ethanol and dry to obtain the pure hydrazide. Causality: This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group from the ester to form the more stable hydrazide.

Step 3: Synthesis of 2-[2-(4-Ethylphenoxy)acetyl]-N-ethylhydrazine-1-carbothioamide

  • Suspend the 2-(4-ethylphenoxy)acetohydrazide (1.0 eq) in ethanol.

  • Add ethyl isothiocyanate (1.0 eq) to the suspension.

  • Reflux the mixture for 4-6 hours. The suspended solid will gradually dissolve as the reaction proceeds.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to yield the thiosemicarbazide intermediate. Causality: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide.

Step 4: Synthesis of this compound

  • Suspend the thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (8-10%).

  • Reflux the mixture for 4-6 hours. During this time, the solid will dissolve as the cyclization proceeds.

  • Cool the reaction mixture to room temperature and treat with activated charcoal to decolorize.

  • Filter the solution to remove the charcoal.

  • Carefully acidify the filtrate with a dilute acid (e.g., 10% HCl or acetic acid) to a pH of 5-6.

  • The target compound will precipitate out of the solution. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product. Causality: The basic medium facilitates the deprotonation of the hydrazide and thioamide nitrogens, promoting an intramolecular nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole ring.[5]

Physicochemical and Structural Properties

General Characteristics

The following table summarizes the predicted and expected physicochemical properties of the title compound.

PropertyPredicted/Expected ValueSource/Basis
Molecular Formula C₁₃H₁₇N₃OS-
Molecular Weight 263.36 g/mol -
Appearance White to off-white crystalline solidAnalogy to similar triazoles[3]
Melting Point 150-170 °C (Predicted)Analogy to similar triazoles[3]
pKa ~8.0 - 8.5 (Thiol group)Analogy to 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol[6]
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water.General solubility of triazole-thiols
Thiol-Thione Tautomerism

A critical feature of 1,2,4-triazole-3-thiols is their existence as an equilibrium mixture of thiol and thione tautomers in both solid and solution phases. The thione form is often thermodynamically more stable. This equilibrium is crucial for its reactivity and biological interactions.

Caption: Thiol-thione tautomerism in the triazole ring.

(Note: The above DOT script is a template. Actual images of the chemical structures would be needed for it to render correctly.)

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[3][5][7]

TechniqueExpected Wavenumber/Chemical Shift/m/zAssignment
FT-IR (cm⁻¹) ~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~2600-2550S-H stretch (thiol form, may be weak or absent)
~1610-1580C=N and C=C stretches
~1300-1200C=S stretch (thione form)
~1250-1200Ar-O-C stretch (asymmetric)
¹H NMR (ppm) ~13.5 - 14.0 (s, 1H)SH/NH proton (broad, exchangeable with D₂O)
~7.10 (d, 2H)Aromatic protons ortho to -OCH₂
~6.90 (d, 2H)Aromatic protons ortho to -CH₂CH₃
~5.10 (s, 2H)-OCH₂- protons
~4.10 (q, 2H)N-CH₂CH₃ protons
~2.60 (q, 2H)Ar-CH₂CH₃ protons
~1.30 (t, 3H)N-CH₂CH₃ protons
~1.20 (t, 3H)Ar-CH₂CH₃ protons
¹³C NMR (ppm) ~168C=S (thione carbon)
~156Ar-C attached to Oxygen
~148C5 of triazole ring
~140Ar-C attached to ethyl group
~130, ~115Aromatic CH carbons
~62-OCH₂- carbon
~40N-CH₂- carbon
~28Ar-CH₂- carbon
~15, ~14-CH₃ carbons
Mass Spec (EI) M⁺ at m/z 263Molecular ion peak

Potential Biological Activities and Therapeutic Applications

The 1,2,4-triazole-3-thiol nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[1][2][8]

  • Antimicrobial and Antifungal Activity: The triazole core is famously present in antifungal drugs like fluconazole. The thiol group can chelate with metal ions in essential enzymes of microbial pathogens, disrupting their function. The lipophilic ethyl and ethylphenoxy groups in the target molecule may enhance its ability to penetrate microbial cell membranes.

  • Anticancer Activity: Many triazole-thiol derivatives have shown potent cytotoxic activity against various cancer cell lines.[8] Potential mechanisms include the inhibition of kinases, tubulin polymerization, or topoisomerases.

  • Antioxidant Activity: The thiol group can act as a radical scavenger, and several studies have reported the antioxidant properties of this class of compounds.[8][9] This suggests potential applications in diseases associated with oxidative stress.

  • Anti-inflammatory and Analgesic Activity: The structural similarity of triazoles to known anti-inflammatory agents has prompted investigations into this area, with many derivatives showing promising results, potentially through the inhibition of cyclooxygenase (COX) enzymes.

The specific combination of the 4-ethyl and 5-(4-ethylphenoxy)methyl substituents on the triazole-3-thiol scaffold presents a unique molecule for biological screening. Further research is warranted to explore its efficacy and mechanism of action in these therapeutic areas.

Conclusion

This compound represents a promising, yet underexplored, member of a therapeutically significant class of heterocyclic compounds. This guide provides a robust framework for its chemical synthesis and characterization based on established principles and data from closely related analogs. The detailed protocols and mechanistic insights are designed to empower researchers to synthesize and investigate this molecule. Given the extensive history of biological activity associated with the 1,2,4-triazole-3-thiol scaffold, this compound is a compelling candidate for inclusion in drug discovery and development programs, particularly in the fields of oncology and infectious diseases.

References

  • Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Retrieved from [Link]

  • Asiri, A. M. (2002). 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molbank, 2002(3), M280. Retrieved from [Link]

  • PubChem. (n.d.). 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 4(32), 26-32. Retrieved from [Link]

  • Anwar, R. A., & Salih, S. M. (2022). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Indian Journal of Chemical Technology, 29(6), 1278-1290. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

  • Parchenko, V. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Regulatory Mechanisms in Biosystems, 13(1), 108-117. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo, 2(1), 1-10. Retrieved from [Link]

  • Koparır, M., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10(4), 475-484. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Jumaa, F. H., Tapabashi, N. O., & Abd, O. A. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • Shcherbyna, R., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazol-3-thiol as potential anti-inflammatory agents. Čes. slov. Farm., 71(2), 70-79. Retrieved from [Link]

  • Farahat, A. A., & Mabied, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and agrochemical research. We will delve into its synthesis, spectral characterization, and explore its potential biological activities based on the well-established properties of the 1,2,4-triazole scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4][5] The unique electronic and steric properties of the triazole ring allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. Furthermore, the triazole core is metabolically stable and often enhances the pharmacokinetic profile of drug candidates.[6]

The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the 1,2,4-triazole ring gives rise to a diverse library of molecules with a broad spectrum of pharmacological activities. These include antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[7][8][9][10][11][12]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the corresponding phenoxyacetic acid. The general synthetic strategy involves the formation of a key intermediate, a substituted thiosemicarbazide, followed by cyclization to yield the desired 1,2,4-triazole-3-thiol.[13][14] The following is a detailed, field-proven protocol.

Synthetic Pathway Overview

Synthesis_Pathway A 4-Ethylphenoxyacetic acid B Ethyl 4-ethylphenoxyacetate A->B  Ethanol, H₂SO₄ (cat.)  Reflux C 4-Ethylphenoxyacetyl hydrazide B->C  Hydrazine hydrate  Methanol, Reflux D N-ethyl-2-(4-ethylphenoxy)acetylhydrazine-1-carbothioamide C->D  Ethyl isothiocyanate  Ethanol, Reflux E This compound D->E  NaOH (aq.)  Reflux, then acidify

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Ethylphenoxyacetic acid

  • Rationale: The carboxylic acid is converted to its corresponding ethyl ester to facilitate the subsequent reaction with hydrazine hydrate. The use of a strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Procedure:

    • To a solution of 4-ethylphenoxyacetic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl 4-ethylphenoxyacetate as an oily product.

Step 2: Hydrazinolysis of Ethyl 4-ethylphenoxyacetate

  • Rationale: The ethyl ester is converted to the corresponding acid hydrazide. Hydrazine hydrate is a potent nucleophile that readily attacks the ester carbonyl, leading to the displacement of the ethoxy group.

  • Procedure:

    • Dissolve the ethyl 4-ethylphenoxyacetate (1 equivalent) in methanol (10 volumes).

    • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

    • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold methanol, and dry to afford 4-ethylphenoxyacetyl hydrazide.

Step 3: Formation of the Thiosemicarbazide Intermediate

  • Rationale: The acid hydrazide is reacted with ethyl isothiocyanate to form the N,N'-disubstituted thiosemicarbazide. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.

  • Procedure:

    • To a solution of 4-ethylphenoxyacetyl hydrazide (1 equivalent) in ethanol (10 volumes), add ethyl isothiocyanate (1.1 equivalents).

    • Reflux the reaction mixture for 6-8 hours.

    • Cool the mixture to room temperature. The thiosemicarbazide product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry to yield N-ethyl-2-(4-ethylphenoxy)acetylhydrazine-1-carbothioamide.

Step 4: Base-Catalyzed Cyclization

  • Rationale: The thiosemicarbazide undergoes an intramolecular cyclization in the presence of a base. The base facilitates the deprotonation of the amide nitrogen, which then attacks the thiocarbonyl carbon, leading to the formation of the 1,2,4-triazole ring. Subsequent acidification protonates the thiol group.[11]

  • Procedure:

    • Suspend the thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 10 volumes).

    • Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).

    • Cool the reaction mixture to room temperature and filter to remove any impurities.

    • Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.

    • The desired product, this compound, will precipitate out.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Physicochemical and Spectroscopic Characterization

PropertyExpected Value/Observation
Molecular Formula C₁₃H₁₇N₃OS
Molecular Weight 263.36 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected in the range of 100-150 °C
Solubility Soluble in DMSO and DMF, sparingly soluble in alcohols, insoluble in water
¹H NMR Signals corresponding to the ethyl groups (triplet and quartet), methylene protons, aromatic protons, and a characteristic downfield signal for the SH/NH proton.
¹³C NMR Resonances for the aliphatic and aromatic carbons, as well as the C=N and C=S carbons of the triazole ring.
IR (cm⁻¹) Characteristic absorption bands for N-H/S-H stretching (around 3100-3300 and 2500-2600), C=N stretching (around 1600), and C=S stretching (around 1200-1300).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: The above data are predictive and should be confirmed by experimental analysis of the synthesized compound.

Biological Activities and Potential Applications

The 1,2,4-triazole-3-thiol scaffold is a cornerstone for the development of various therapeutic agents. The title compound, by virtue of its structural features, is anticipated to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

A vast body of research has demonstrated the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[2][4][8][9][12][15][16] The proposed mechanism of action for many antifungal triazoles, such as fluconazole, involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms of the triazole ring are believed to coordinate with the heme iron of the cytochrome P450 enzyme, leading to its inhibition.

Antifungal_Mechanism A 1,2,4-Triazole Derivative B Lanosterol 14α-demethylase (Cytochrome P450 enzyme) A->B Inhibition D Ergosterol Biosynthesis B->D Catalyzes C Lanosterol C->D Substrate E Fungal Cell Membrane Integrity D->E Leads to F Fungal Cell Lysis E->F Disruption leads to

Caption: Proposed mechanism of antifungal action for 1,2,4-triazole derivatives.

Anti-inflammatory and Analgesic Potential

Several studies have reported the anti-inflammatory and analgesic activities of 1,2,4-triazole derivatives.[17] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

Anticancer Activity

The 1,2,4-triazole scaffold has also been explored for its anticancer potential.[17] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms are diverse and can include the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.

Agrochemical Applications

Beyond pharmaceuticals, 1,2,4-triazole derivatives have found applications in agriculture as herbicides, fungicides, and plant growth regulators.[7][18]

Conclusion and Future Perspectives

This compound is a promising molecule that belongs to a class of compounds with well-documented and diverse biological activities. The synthetic route outlined in this guide is robust and can be adapted for the synthesis of a library of related analogs. Future research should focus on the experimental validation of the synthesis and characterization of the title compound, followed by a comprehensive evaluation of its biological properties. In vitro and in vivo studies are warranted to explore its potential as a lead compound for the development of novel therapeutic agents or agrochemicals.

References

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]

  • Advances in Microbiology. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from [Link]

  • Jetir.org. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • ResearchGate. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from [Link]

  • Zaporizhzhia State Medical University. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]

  • International Journal of Science and Research. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

discovery and history of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, this compound. While the history of this specific molecule is not extensively documented, its structural motifs are present in a wide array of pharmacologically active agents. This guide will leverage established synthetic methodologies for 1,2,4-triazole-3-thiol derivatives to propose a robust synthetic pathway. Furthermore, we will delve into the critical characterization techniques required to confirm the molecule's identity and purity. Finally, based on the known biological activities of related compounds, we will explore the potential therapeutic applications of this triazole derivative, offering insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] The inclusion of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring gives rise to a class of compounds known as 1,2,4-triazole-3-thiols (or thiones). These molecules have garnered significant attention for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities.[2][3]

The subject of this guide, this compound, incorporates several key structural features that suggest potential biological relevance. The ethyl group at the N4 position and the substituted phenoxy-methyl side chain at the C5 position can significantly influence the compound's lipophilicity, steric profile, and ability to interact with biological targets. Understanding the synthesis and properties of this molecule provides a valuable case study for the exploration of novel triazole-based therapeutic agents.

Proposed Synthesis Pathway

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of organic chemistry. A common and effective method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[1][4] The following proposed pathway for the synthesis of this compound is based on these reliable and frequently cited methods.[5][6][7]

The overall synthetic workflow can be visualized as a multi-step process, beginning with the preparation of a key hydrazide intermediate.

Synthesis_Workflow cluster_0 Part 1: Hydrazide Formation cluster_1 Part 2: Thiosemicarbazide Synthesis cluster_2 Part 3: Triazole Ring Closure A 2-(4-ethylphenoxy)acetic acid B Esterification (e.g., SOCl2, Ethanol) A->B C Ethyl 2-(4-ethylphenoxy)acetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 2-(4-ethylphenoxy)acetohydrazide D->E G Condensation E->G F Ethyl isothiocyanate F->G H 1-[2-(4-ethylphenoxy)acetyl]-4-ethyl-thiosemicarbazide G->H I Base-catalyzed Cyclization (e.g., NaOH or K2CO3) H->I J This compound I->J

Figure 1: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-ethylphenoxy)acetohydrazide

  • Esterification: To a solution of 2-(4-ethylphenoxy)acetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl 2-(4-ethylphenoxy)acetate.

  • Hydrazinolysis: Dissolve the crude ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature, and the product, 2-(4-ethylphenoxy)acetohydrazide, will precipitate. Filter the solid, wash with cold ethanol, and dry.[8]

Step 2: Synthesis of 1-[2-(4-ethylphenoxy)acetyl]-4-ethyl-thiosemicarbazide

  • Dissolve the synthesized 2-(4-ethylphenoxy)acetohydrazide in a suitable solvent such as ethanol.

  • Add an equimolar amount of ethyl isothiocyanate to the solution.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the mixture in an ice bath. The resulting solid, 1-[2-(4-ethylphenoxy)acetyl]-4-ethyl-thiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried.

Step 3: Synthesis of this compound

  • Suspend the 1-[2-(4-ethylphenoxy)acetyl]-4-ethyl-thiosemicarbazide in an aqueous solution of a base, such as 8% sodium hydroxide or 10% potassium carbonate.

  • Reflux the mixture for 4-6 hours. The cyclization reaction results in the formation of the triazole ring.

  • After cooling, the solution is acidified with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 5-6.

  • The precipitated product, this compound, is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.[6]

Structural Characterization

Confirming the structure of the newly synthesized compound is a critical step. A combination of spectroscopic techniques is employed for unambiguous characterization.

Technique Expected Observations
FT-IR (cm⁻¹) Presence of N-H stretching (around 3100-3300), C=N stretching (around 1600-1650), and C=S (thiol/thione tautomerism, around 1250-1350). Absence of the C=O peak from the thiosemicarbazide intermediate.
¹H-NMR (ppm) Signals corresponding to the ethyl groups (triplet and quartet), the methylene protons of the phenoxy-methyl group, aromatic protons, and a downfield singlet for the SH/NH proton (which is D₂O exchangeable).[9]
¹³C-NMR (ppm) Resonances for the aliphatic carbons of the ethyl groups, the methylene carbon, the aromatic carbons, and the carbons of the triazole ring, including the C=S carbon.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the target compound.

The structural elucidation relies on the careful analysis of these spectral data, ensuring all signals are consistent with the proposed structure of this compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not available in the public domain, the extensive research on analogous compounds allows for informed predictions of its potential activities.

Biological_Activities cluster_Core Core Structure cluster_Activities Potential Biological Activities A 4,5-disubstituted-1,2,4-triazole-3-thiol B Antimicrobial A->B C Antifungal A->C D Anticancer A->D E Anti-inflammatory A->E F Antioxidant A->F

Figure 2: Potential biological activities of the core structure.

  • Antimicrobial and Antifungal Activity: Many 1,2,4-triazole-3-thiol derivatives have demonstrated significant activity against a range of bacteria and fungi.[1][10] The presence of the lipophilic ethyl and ethylphenoxy groups may enhance the compound's ability to penetrate microbial cell membranes.

  • Anticancer Activity: The triazole scaffold is a key component of several anticancer drugs. Derivatives have been shown to inhibit tumor growth through various mechanisms.[4]

  • Anti-inflammatory and Analgesic Activity: Certain substituted triazoles have exhibited potent anti-inflammatory and analgesic properties, suggesting potential applications in the management of pain and inflammation.[2]

  • Antioxidant Activity: The thiol group in the molecule can act as a radical scavenger, imparting antioxidant properties.[4][11]

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the specific biological profile of this compound.

Conclusion and Future Directions

This technical guide has outlined a plausible and robust synthetic route for this compound, based on established chemical principles. The detailed characterization methods provide a framework for verifying the successful synthesis of this novel compound. While its specific biological activities remain to be experimentally determined, the rich pharmacology of the 1,2,4-triazole-3-thiol family of compounds suggests that this molecule holds promise for further investigation in the field of drug discovery. Future work should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to unlock its full therapeutic potential.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

  • Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • Nawaz, H., et al. (2022). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • PubChem. (n.d.). 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

  • Shyshkina, O., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Tighadouini, S., et al. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]

  • Tighadouini, S., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

  • Tlekhuruk, S. A., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

  • Uslu, B., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Yilmaz, I., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Zubenko, A. A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry. [Link]

Sources

An In-depth Technical Guide to the Crystallography of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystallographic analysis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. It is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, crystallization, and solid-state structure of this and related triazole compounds. The methodologies described herein are grounded in established chemical principles and crystallographic practices, ensuring a robust and reproducible approach.

Foundational Principles: Synthesis and Molecular Architecture

The rationale for this approach lies in its versatility and high yields, as demonstrated in the synthesis of similar compounds.[2][4][5] The choice of reagents and reaction conditions is critical for directing the reaction towards the desired product and minimizing side reactions.

Proposed Synthetic Pathway

A logical synthetic route would commence with the reaction of 2-(4-ethylphenoxy)acetohydrazide with ethyl isothiocyanate. The resulting thiosemicarbazide would then be subjected to base-catalyzed intramolecular cyclization to yield the target this compound.[1][2]

Synthesis 2-(4-ethylphenoxy)acetohydrazide 2-(4-ethylphenoxy)acetohydrazide Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate 2-(4-ethylphenoxy)acetohydrazide->Thiosemicarbazide Intermediate + Ethyl isothiocyanate Ethyl isothiocyanate Ethyl isothiocyanate->Thiosemicarbazide Intermediate Target Molecule 4-ethyl-5-[(4-ethylphenoxy)methyl]- 4H-1,2,4-triazole-3-thiol Thiosemicarbazide Intermediate->Target Molecule Cyclization Base (e.g., NaOH or KOH) Base (e.g., NaOH or KOH) Base (e.g., NaOH or KOH)->Target Molecule

Caption: Proposed synthesis of the target molecule.

The Art and Science of Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystallographic analysis. The principles of crystallization are based on creating a supersaturated solution from which the compound of interest will slowly precipitate in an ordered crystalline lattice.[7][8][9] For a molecule like this compound, several techniques can be employed, and the choice of solvent is paramount.[9]

Solvent Selection: A Systematic Approach

An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[9] A preliminary solvent screen is essential to identify suitable candidates.

Solvent CategoryExamplesRationale
Protic Solvents Ethanol, Methanol, WaterCapable of hydrogen bonding, which may interact with the thiol and triazole moieties.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF)Can dissolve a wide range of organic compounds.
Aprotic Nonpolar Solvents Toluene, Hexane, DichloromethaneUseful for solvent-antisolvent crystallization techniques.
Experimental Protocol: Slow Evaporation

Slow evaporation is a straightforward and effective method for growing single crystals.[8]

  • Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture at room temperature until a nearly saturated solution is achieved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically for crystal growth. The process can take several days to weeks.

Advanced Crystallization Techniques

If slow evaporation is unsuccessful, more advanced methods can be employed:

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent.[10] The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystallization.[10]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of the compound.[10] Slow diffusion at the interface can lead to the formation of high-quality crystals.[10]

  • Microbatch Under-Oil Crystallization: This method is particularly useful for small quantities of material and involves dispensing droplets of the compound solution under a layer of inert oil.[11] The slow evaporation of the solvent into the oil leads to a gradual increase in concentration and subsequent crystallization.[11]

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods Purified_Compound Purified Compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Solvent_Layering Solvent Layering Solvent_Screening->Solvent_Layering High_Quality_Crystals High-Quality Single Crystals Slow_Evaporation->High_Quality_Crystals Vapor_Diffusion->High_Quality_Crystals Solvent_Layering->High_Quality_Crystals

Caption: Workflow for obtaining single crystals.

X-ray Diffraction Analysis: Unveiling the 3D Structure

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions.

Data Collection and Processing
  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • X-ray Source: The crystal is irradiated with a monochromatic X-ray beam. Modern diffractometers typically use a molybdenum (Mo) or copper (Cu) X-ray source.[12]

  • Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[12]

  • Data Integration: The collected diffraction data are processed to determine the intensities and positions of the reflections.

  • Structure Solution: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.

Expected Crystallographic Parameters

Based on the analysis of similar 1,2,4-triazole derivatives, the following crystallographic parameters can be anticipated for this compound:[13][14][15]

ParameterExpected Value/SystemSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)Defines the symmetry operations within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Z 2, 4, or 8Number of molecules per unit cell.
R-factor < 5%A measure of the agreement between the crystallographic model and the experimental data.

Structural Insights and Intermolecular Interactions

The crystal structure of this compound is expected to reveal key structural features and intermolecular interactions that govern its solid-state packing. The triazole ring is likely to be planar, and the thione group can exist in tautomeric equilibrium with the thiol form.

The presence of the N-H and S-H protons (in the thiol tautomer) provides opportunities for hydrogen bonding, which is a dominant force in the crystal packing of many triazole derivatives.[15] Additionally, π-π stacking interactions between the aromatic phenoxy and triazole rings may further stabilize the crystal structure. The ethyl groups are expected to adopt conformations that minimize steric hindrance.

Interactions cluster_interactions Intermolecular Interactions Molecule_A Molecule A H_Bond Hydrogen Bonding (N-H···S, N-H···N) Molecule_A->H_Bond Pi_Stacking π-π Stacking (Aromatic Rings) Molecule_A->Pi_Stacking VdW van der Waals Forces Molecule_A->VdW Molecule_B Molecule B H_Bond->Molecule_B Pi_Stacking->Molecule_B VdW->Molecule_B

Caption: Key intermolecular interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the crystallographic study of this compound. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this and related compounds. The resulting structural information is crucial for understanding structure-activity relationships, which is a cornerstone of rational drug design and development. The diverse biological activities reported for 1,2,4-triazole derivatives, including antimicrobial, antifungal, and anticancer properties, underscore the importance of such detailed structural studies.[2][14][16][17]

References

  • SOP: CRYSTALLIZATION. (n.d.). JoVE. Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1636-1655. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2307. [Link]

  • Sagan, F., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1548. [Link]

  • Sagan, F., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. PubMed. [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link]

  • Ali, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

  • PubChem. (n.d.). 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Küçükgüzel, İ., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444.
  • Demchuk, I. L., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*, 24(1), 125-132. [Link]

  • Akter, F., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1154.
  • Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. [Link]

  • Akter, F., et al. (2021).
  • Baklanov, M. Y., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(15), 5800. [Link]

  • BuyersGuideChem. (n.d.). 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Sarafroz, M., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • Pleshko, Y. O., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 415-420.
  • Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives.

Sources

Unlocking the Therapeutic Potential of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs with a wide array of therapeutic applications.[1][2] Its derivatives are known to exhibit potent pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] This guide focuses on a specific, yet underexplored, member of this family: 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol . The unique combination of the 4-ethyl and (4-ethylphenoxy)methyl substituents on the 1,2,4-triazole-3-thiol core presents a compelling opportunity for the discovery of novel therapeutic agents. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to investigate the multifaceted potential of this compound. We will delve into proposed synthetic pathways, robust characterization methodologies, and a detailed exploration of promising research avenues, all grounded in established scientific principles and supported by relevant literature.

I. Synthesis and Characterization: The Foundation of Discovery

A reliable and scalable synthesis is the first critical step in exploring the potential of any new chemical entity. While specific literature on the synthesis of this compound is scarce, a logical synthetic route can be proposed based on established methods for analogous 1,2,4-triazole-3-thiol derivatives.[5][6][7]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step approach commencing with the esterification of (4-ethylphenoxy)acetic acid, followed by hydrazinolysis, reaction with an isothiocyanate to form a thiosemicarbazide intermediate, and subsequent base-catalyzed cyclization.

Synthetic Pathway A (4-ethylphenoxy)acetic acid B Ethyl (4-ethylphenoxy)acetate A->B  Ethanol, H₂SO₄ (cat.)   C (4-ethylphenoxy)acetohydrazide B->C  Hydrazine hydrate   D 1-[(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide C->D  Ethyl isothiocyanate   E this compound D->E  Base (e.g., NaOH, KOH)  

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis

  • Step 1: Esterification. (4-ethylphenoxy)acetic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl (4-ethylphenoxy)acetate.

  • Step 2: Hydrazinolysis. The resulting ester is then treated with hydrazine hydrate to form (4-ethylphenoxy)acetohydrazide.

  • Step 3: Thiosemicarbazide Formation. The acetohydrazide is reacted with ethyl isothiocyanate in a suitable solvent, such as ethanol, to produce the key intermediate, 1-[(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide.

  • Step 4: Cyclization. The thiosemicarbazide is cyclized in an alkaline medium (e.g., aqueous sodium or potassium hydroxide) under reflux to afford the final product, this compound.[6] The product can then be purified by recrystallization from a suitable solvent like ethanol.

Physicochemical and Spectroscopic Characterization

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

Technique Purpose Expected Observations
Melting Point Determination of purity and identity.A sharp and defined melting point range.
FTIR Spectroscopy Identification of functional groups.Characteristic peaks for N-H, C=N, C=S, and C-O-C bonds.
¹H NMR Spectroscopy Elucidation of the proton environment.Signals corresponding to the ethyl groups, methylene protons, aromatic protons, and the thiol/thione proton.
¹³C NMR Spectroscopy Determination of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Confirmation of molecular weight and formula.A molecular ion peak corresponding to the calculated mass of the compound.
Elemental Analysis Determination of the elemental composition.Experimental percentages of C, H, N, and S should be in close agreement with the calculated values.

II. Potential Research Areas: A Multi-pronged Approach

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[3][8] Based on the extensive literature on related compounds, the following research areas are proposed for this compound.

A. Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazole derivatives have a well-documented history of potent antibacterial and antifungal activities.[2][4]

Hypothesis: The presence of the lipophilic 4-ethylphenoxy moiety may enhance the compound's ability to penetrate microbial cell membranes, leading to significant antimicrobial efficacy.

Experimental Workflow: Antimicrobial Screening

Antimicrobial Screening Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Synthesized Compound B Broth Microdilution Assay (MIC Determination) A->B C Agar Well Diffusion Assay A->C F Cell Membrane Integrity Assay B->F If Active G DNA Gyrase Inhibition Assay B->G If Active H Ergosterol Biosynthesis Inhibition Assay B->H If Active D Bacterial Strains (Gram-positive & Gram-negative) D->B D->C E Fungal Strains (Yeast & Molds) E->B E->C

Caption: Workflow for antimicrobial activity evaluation.

Detailed Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method should be employed to determine the MIC against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans, Aspergillus fumigatus).[9][10]

  • Agar Well Diffusion Assay: This method can provide a qualitative assessment of the antimicrobial activity and can be used as a preliminary screening tool.[7]

  • Mechanism of Action Studies: If significant activity is observed, further studies can be conducted to elucidate the mechanism of action, such as assessing the inhibition of key fungal enzymes like lanosterol 14α-demethylase (CYP51), a common target for azole antifungals.[11][12]

B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous 1,2,4-triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] The structural features of the title compound warrant its investigation as a potential anticancer agent.

Hypothesis: The compound may induce apoptosis or inhibit key signaling pathways involved in cancer cell proliferation and survival.

Experimental Workflow: Anticancer Screening

Anticancer Screening Workflow cluster_0 In Vitro Cytotoxicity cluster_1 Apoptosis and Cell Cycle Analysis A Synthesized Compound B MTT or SRB Assay (IC₅₀ Determination) A->B E Flow Cytometry (Annexin V/PI Staining) B->E If Active F Western Blot Analysis (Caspases, Bcl-2 family) B->F If Active G Cell Cycle Analysis (Propidium Iodide Staining) B->G If Active C Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) C->B D Normal Cell Line (e.g., HEK293) for Selectivity D->B

Caption: Workflow for evaluating anticancer potential.

Detailed Protocols:

  • In Vitro Cytotoxicity Assays: The MTT or SRB assay should be used to evaluate the cytotoxic effects of the compound against a panel of human cancer cell lines and a non-cancerous cell line to determine its therapeutic index.

  • Apoptosis Induction Studies: If the compound shows significant cytotoxicity, its ability to induce apoptosis can be investigated using techniques like Annexin V-FITC/propidium iodide staining followed by flow cytometry.

  • Cell Cycle Analysis: The effect of the compound on the cell cycle distribution can be analyzed by flow cytometry to determine if it causes cell cycle arrest at a specific phase.

C. Anti-inflammatory and Analgesic Activities

The 1,2,4-triazole scaffold is also associated with anti-inflammatory and analgesic properties.[1][4]

Hypothesis: The compound may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or reduce the production of pro-inflammatory cytokines.

Experimental Protocols:

  • In Vitro COX Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 enzymes can be evaluated using commercially available assay kits.

  • In Vivo Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard method to assess in vivo anti-inflammatory activity.[13]

  • In Vivo Analgesic Models: The acetic acid-induced writhing test and the hot plate test in mice can be used to evaluate the analgesic potential of the compound.

D. Anticonvulsant Activity

Several 1,2,4-triazole derivatives have shown promise as anticonvulsant agents.[2][4]

Hypothesis: The compound may modulate the activity of neurotransmitter systems, such as the GABAergic system, or ion channels involved in neuronal excitability.

Experimental Protocols:

  • Maximal Electroshock (MES) Test: This is a widely used primary screening model for anticonvulsant drugs.

  • Pentylenetetrazole (PTZ)-induced Seizure Test: This model is used to identify compounds that can protect against chemically induced seizures.

III. Structure-Activity Relationship (SAR) Studies

Should the initial screening reveal promising activity in any of the aforementioned areas, systematic structural modifications of this compound should be undertaken to establish a structure-activity relationship (SAR). This will provide valuable insights for optimizing the lead compound to enhance its potency and selectivity.

Proposed Modifications for SAR Studies:

  • Variation of the N-4 substituent: The ethyl group at the N-4 position can be replaced with other alkyl or aryl groups.

  • Modification of the C-5 substituent: The 4-ethylphenoxy group can be replaced with other substituted phenoxy moieties or different aromatic/heterocyclic rings.

  • Derivatization of the thiol group: The thiol group can be alkylated or acylated to explore the impact of these modifications on biological activity.

IV. Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with the potential for significant therapeutic applications. The structural motifs present in this molecule, coupled with the well-established pharmacological importance of the 1,2,4-triazole-3-thiol core, provide a strong rationale for its comprehensive investigation. This guide has outlined a clear and logical path forward, from synthesis and characterization to a multi-faceted biological evaluation. The proposed research areas of antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities offer a solid starting point for uncovering the full potential of this compound. Rigorous execution of the described experimental protocols, followed by insightful SAR studies, will be crucial in determining the future trajectory of this molecule in the drug discovery and development pipeline.

V. References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol... ResearchGate. Available at: [Link]

  • Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. PubMed. Available at: [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]

  • Full article: Triazole derivatives with improved in vitro antifungal activity over azole drugs. Taylor & Francis Online. Available at: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. Available at: [Link]

  • Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]

  • 3-THIOL-1H-1,2,4-TRIAZOLE. ChemBK. Available at: [Link]

  • Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents: Molecular structure, Hirshfeld surface, in-vivo and in-silico investigation by molecular docking simulation. PubMed. Available at: [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol. BuyersGuideChem. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Use of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Triazole-Thiol

The compound 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol belongs to a well-documented class of heterocyclic compounds, the 1,2,4-triazole-3-thiols. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These include antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The presence of a thiol group, a phenoxy moiety, and ethyl substitutions on the triazole core of the target molecule suggests a rich pharmacophore with potential for diverse biological interactions.

The thiol group, in particular, is of significant interest. It can exist in a tautomeric equilibrium with its thione form, a characteristic that can influence its chemical reactivity and biological target engagement.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro applications of this compound, providing detailed protocols for preliminary screening of its potential biological activities.

Safety and Handling: A Prerequisite for Successful Experimentation

Due to the presence of a thiol group, specific safety and handling precautions are paramount to ensure a safe laboratory environment and the integrity of the compound. Thiols are notorious for their strong, unpleasant odors and susceptibility to oxidation.[6][7][8][9][10]

Core Safety Directives:

  • Ventilation: Always handle the compound and its solutions within a certified chemical fume hood to prevent inhalation of vapors and containment of odors.[7][8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Decontamination: All glassware and equipment that come into contact with the thiol compound should be decontaminated immediately after use. Soaking in a freshly prepared bleach solution (e.g., a 1:1 mixture of commercial bleach and water) overnight is an effective method for oxidizing the thiol and neutralizing the odor.[6][8]

  • Waste Disposal: Dispose of all waste containing the thiol compound in appropriately labeled hazardous waste containers, in accordance with your institution's safety guidelines.

  • Oxidation Prevention: For experiments where the thiol form is critical, it is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation to the disulfide.[10]

Compound Preparation and Storage

For in vitro assays, a stock solution of the compound is typically prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this class of compounds.[1]

Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of, for example, 10 mM.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

ParameterRecommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Stock Conc. 10 mM (adjust as needed based on solubility and experimental requirements)
Storage Temp. -20°C
Handling Aliquot to minimize freeze-thaw cycles

In Vitro Screening Protocols

Based on the known biological activities of structurally similar 1,2,4-triazole-3-thiols, the following in vitro assays are recommended for the initial screening of this compound.

Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This method provides a qualitative to semi-quantitative assessment of the compound's ability to inhibit the growth of various microorganisms.[1]

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized microbial inoculum P2 Melt and cool nutrient agar P1->P2 P3 Seed agar with inoculum P2->P3 P4 Pour seeded agar into plates P3->P4 A1 Create wells in solidified agar P4->A1 A2 Add test compound solution to wells A1->A2 A3 Add controls (solvent and standard antibiotic) A1->A3 A4 Incubate plates A2->A4 A3->A4 AN1 Measure zones of inhibition A4->AN1 AN2 Compare with controls AN1->AN2

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Protocol:

  • Microbial Culture Preparation: Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Agar Plate Preparation: Inoculate molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) with the standardized microbial suspension. Pour the seeded agar into sterile petri dishes and allow it to solidify.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the solidified agar plates.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (prepared by diluting the DMSO stock in sterile broth) into the wells. Also, include a negative control (DMSO in broth) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a rapid and simple method to evaluate the antioxidant potential of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]

Workflow for DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compound A1 Mix test compound dilutions with DPPH solution P1->A1 P2 Prepare DPPH solution in methanol P2->A1 A3 Incubate in the dark at room temperature A1->A3 A2 Prepare controls (blank, negative control) A2->A3 AN1 Measure absorbance at ~517 nm A3->AN1 AN2 Calculate percentage of radical scavenging activity AN1->AN2 AN3 Determine IC50 value AN2->AN3

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the compound concentration.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It can be used to screen for potential anticancer activity.[5]

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay and Analysis C1 Seed cancer cells in a 96-well plate C2 Allow cells to attach overnight C1->C2 T1 Treat cells with serial dilutions of test compound C2->T1 T2 Include controls (vehicle, positive control) C2->T2 T3 Incubate for 24-72 hours T1->T3 T2->T3 A1 Add MTT reagent to each well T3->A1 A2 Incubate to allow formazan formation A1->A2 A3 Solubilize formazan crystals with DMSO A2->A3 A4 Measure absorbance at ~570 nm A3->A4 A5 Calculate cell viability and IC50 A4->A5

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Conclusion

The protocols outlined in this application note provide a solid foundation for the initial in vitro characterization of this compound. The diverse biological activities associated with the 1,2,4-triazole-3-thiol scaffold make this compound a promising candidate for further investigation. Adherence to the safety and handling guidelines is crucial for reliable and safe experimentation. The results from these preliminary screens will guide further, more specific mechanistic studies to elucidate the full therapeutic potential of this novel molecule.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]

  • UCL Safety Services. (2020). Thiols. [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5). [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

  • Reddit. (2013). Handling thiols in the lab. [Link]

  • Parchenko, V. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*, 24(1), 121-128. [Link]

  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • KTU AVES. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

  • Osman, A. M., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. MJMR, 26(2), 171-174. [Link]

  • MDPI. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]

  • PubMed. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science, 3(31). [Link]

Sources

Investigational Guide for In Vivo Applications of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: No specific in vivo application data for the compound 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is currently available in peer-reviewed literature. This document provides a series of detailed, predictive application notes and protocols based on the well-established biological activities of the broader 1,2,4-triazole-3-thiol chemical class. These protocols are intended to serve as a robust starting point for researchers initiating in vivo investigation of this specific molecule.

Part 1: Application Notes & Investigational Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] Specifically, derivatives featuring a 3-thiol (or thione) substitution have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5][6] The structure of this compound suggests it may share these properties. The ethyl groups and the phenoxy moiety may influence lipophilicity, potentially enhancing cell membrane permeability and target engagement.

This guide outlines three primary investigational pathways for this compound, reflecting the most promising and well-documented activities of its structural analogs.

  • Antifungal Activity: The triazole core is famously present in leading antifungal drugs like fluconazole.[2][7] These agents typically function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is vital for fungal cell membrane integrity. Given this strong precedent, assessing the antifungal efficacy of the target compound is a primary recommendation.

  • Anticancer Activity: A substantial body of research highlights the in vitro and in vivo anticancer properties of 1,2,4-triazole derivatives.[8][9][10][11][12] Mechanisms of action are diverse and can include inhibition of key kinases, interference with DNA, and modulation of apoptotic pathways.[12] Therefore, evaluation in a cancer model is a logical and promising avenue of investigation.

  • Anti-inflammatory Activity: Numerous 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[4][5][13] A common and reliable method to screen for such activity is the carrageenan-induced paw edema model, which mimics the acute inflammatory response.[14][15][16]

The following sections provide detailed protocols for a logical and efficient in vivo evaluation workflow, starting with essential preliminary studies before proceeding to efficacy models.

Part 2: Foundational In Vivo Protocols

Prior to any efficacy testing, the compound's basic pharmacological and toxicological profile must be established.

Protocol: Formulation Development for a Poorly Soluble Compound

Rationale: Triazole derivatives are often lipophilic and exhibit poor aqueous solubility.[17][18][19] Developing a stable and homogenous formulation is critical for accurate and reproducible dosing in in vivo studies. The goal is to create a vehicle that can safely deliver the compound without causing adverse effects itself.

Methodology:

  • Solubility Screening:

    • Assess the solubility of the compound in a panel of common, biocompatible solvents and vehicles.

    • Recommended Vehicles:

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

      • 5% (v/v) Dimethyl Sulfoxide (DMSO) in PBS

      • 10% (v/v) Solutol HS 15 in saline

      • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water

      • Corn oil or sesame oil (for oral gavage)

  • Formulation Preparation (Example using DMSO/CMC):

    • Accurately weigh the required amount of this compound.

    • Add the minimum volume of DMSO required to completely dissolve the compound (e.g., 5% of the final target volume). Vortex briefly.

    • In a separate tube, prepare the required volume of 0.5% CMC in sterile water.

    • Slowly add the CMC solution to the DMSO-drug solution dropwise while continuously vortexing or sonicating to prevent precipitation.

    • Visually inspect the final formulation for clarity and homogeneity. A fine, stable suspension is acceptable if a true solution cannot be achieved.

  • Stability Assessment:

    • Store the prepared formulation at room temperature and 4°C.

    • Observe for any signs of precipitation or instability at 1, 4, and 24 hours post-preparation. The formulation should be stable for the duration of the planned experiment.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

Rationale: An acute toxicity study is essential to determine the compound's intrinsic toxicity and to identify a safe dose range for subsequent efficacy studies.[20][21] The Up-and-Down Procedure is a refined method that minimizes the number of animals required while still providing a statistically robust estimate of the LD50 (the dose lethal to 50% of the animals).[20][22]

Methodology:

  • Animals: Use a single sex of healthy, young adult rodents (female rats are preferred).[21] Acclimatize animals for at least 5 days.

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dosing Procedure:

    • Fast animals overnight (for rats) prior to dosing.[23]

    • Administer the compound using the formulation developed in Protocol 2.1 via oral gavage. The volume should not exceed 1 mL/100 g body weight for an aqueous vehicle or oil.[23]

    • The test begins with a dose just below the best preliminary estimate of the LD50.

    • Dose animals sequentially, one at a time, typically at 48-hour intervals.[22]

    • Dose Adjustment:

      • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).[21]

      • If the animal dies, the dose for the next animal is decreased by the same factor.[21]

  • Observations:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[20]

    • Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system signs, behavioral changes), as well as mortality.

    • Record body weights weekly.[20]

  • Endpoint & Analysis:

    • At the end of the 14-day observation period, surviving animals are humanely euthanized.

    • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).

    • Calculate the LD50 using the maximum likelihood method. This result will inform the selection of doses for efficacy studies, which should be well below the LD50.

Part 3: Efficacy Evaluation Protocols

Based on the rationale in Part 1 and the safety data from Part 2, the following efficacy models can be employed.

Proposed Application: Antifungal Agent

Protocol: Murine Model of Systemic Candidiasis

Rationale: This is a well-established and highly reproducible model that mimics disseminated candidiasis in humans, a life-threatening condition.[24][25][26] The primary target organs in this model are the kidneys, allowing for a quantifiable measure of fungal burden as a primary endpoint.[24][26]

Methodology:

  • Inoculum Preparation:

    • Culture Candida albicans (e.g., strain SC5314) in YPD broth overnight at 30°C with shaking.[27]

    • Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Count cells using a hemocytometer and adjust the concentration to 2.5 x 10^5 cells/mL for a target inoculum of 2.5 x 10^4 cells per mouse in a 100 µL injection volume.

  • Infection and Treatment:

    • Use immunocompetent mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

    • Inject each mouse with 100 µL of the prepared C. albicans suspension via the lateral tail vein.[26]

    • Experimental Groups (n=8-10 per group):

      • Group 1: Vehicle Control (infected, treated with formulation vehicle)

      • Group 2: Test Compound (Low Dose)

      • Group 3: Test Compound (High Dose)

      • Group 4: Positive Control (e.g., Fluconazole, 10 mg/kg, oral or IP)

    • Initiate treatment 2-4 hours post-infection and continue once daily for 3-5 days.

  • Endpoint Analysis:

    • Monitor mice daily for signs of morbidity (weight loss, ruffled fur, lethargy).

    • At 3-5 days post-infection (or when humane endpoints are reached), euthanize all mice.

    • Aseptically harvest the kidneys. Homogenize one kidney in sterile PBS.

    • Perform serial dilutions of the kidney homogenate and plate on YPD agar.

    • Incubate plates at 37°C for 24-48 hours and count the number of Colony Forming Units (CFU).

    • Calculate the CFU per gram of kidney tissue. A significant reduction in CFU in treated groups compared to the vehicle control indicates antifungal efficacy.[28]

Proposed Application: Anticancer Agent

Protocol: Human Tumor Xenograft Model

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of new therapeutic agents.[29][30][31]

Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer, MDA-MB-231 breast cancer) under standard conditions.[30]

    • Harvest cells during the exponential growth phase. Cell viability should be >90%.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel or a similar basement membrane extract (BME) to improve tumor take rate.[32]

    • Inject 5 x 10^6 cells in a 100-200 µL volume subcutaneously into the flank of immunodeficient mice (e.g., Nude, SCID, or NSG mice).[29]

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups.

    • Experimental Groups (n=8-10 per group):

      • Group 1: Vehicle Control

      • Group 2: Test Compound (Low Dose)

      • Group 3: Test Compound (High Dose)

      • Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cell line)

    • Administer treatment daily (or as determined by MTD studies) via the appropriate route (oral, IP).

  • Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

    • The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize mice, excise the tumors, and record their final weights.

    • A statistically significant reduction in tumor volume/weight in treated groups indicates anticancer activity.

Proposed Application: Anti-inflammatory Agent

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic, highly reproducible model of acute inflammation used for the initial screening of non-steroidal anti-inflammatory drugs (NSAIDs) and other novel compounds.[14][15][33][34] The model involves two phases: an early phase mediated by histamine and serotonin, and a later phase mediated by prostaglandins and other factors.[35]

Methodology:

  • Animals and Dosing:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Fast animals overnight with free access to water.

    • Experimental Groups (n=6-8 per group):

      • Group 1: Vehicle Control

      • Group 2: Test Compound (Low Dose)

      • Group 3: Test Compound (High Dose)

      • Group 4: Positive Control (e.g., Indomethacin, 5-10 mg/kg, IP or oral)

    • Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.[33]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

    • Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[14][33]

  • Endpoint Analysis:

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[33][34]

    • The degree of edema is calculated as the increase in paw volume from baseline.

    • Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

    • Formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

    • A significant reduction in paw edema indicates anti-inflammatory activity.

Part 4: Data Presentation and Visualization

Quantitative Data Summary Tables

Table 1: Example Data for Antifungal Efficacy (Systemic Candidiasis Model)

Treatment Group Dose (mg/kg) Mean Kidney Fungal Burden (log10 CFU/g ± SEM) % Reduction vs. Vehicle
Vehicle Control - 6.5 ± 0.3 -
Compound X 10 5.1 ± 0.4 96.0%
Compound X 30 4.2 ± 0.5 99.5%

| Fluconazole | 10 | 3.9 ± 0.3 | 99.7% |

Table 2: Example Data for Anticancer Efficacy (Xenograft Model)

Treatment Group Dose (mg/kg/day) Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (%)
Vehicle Control - 1850 ± 150 -
Compound X 25 1100 ± 120 40.5%
Compound X 50 650 ± 95 64.9%

| Standard Drug | 15 | 500 ± 80 | 73.0% |

Table 3: Example Data for Anti-inflammatory Efficacy (Paw Edema Model)

Treatment Group Dose (mg/kg) Mean Paw Volume Increase at 3h (mL ± SEM) Edema Inhibition at 3h (%)
Vehicle Control - 1.25 ± 0.10 -
Compound X 20 0.85 ± 0.08 32.0%
Compound X 50 0.55 ± 0.06 56.0%

| Indomethacin | 10 | 0.45 ± 0.05 | 64.0% |

Diagrams and Workflows

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening Formulation Formulation Development (Protocol 2.1) Toxicity Acute Toxicity (MTD) (Protocol 2.2) Formulation->Toxicity Provides stable vehicle Antifungal Antifungal Model (Protocol 3.1) Toxicity->Antifungal Determines safe dose range Anticancer Anticancer Model (Protocol 3.2) Toxicity->Anticancer Determines safe dose range AntiInflam Anti-inflammatory Model (Protocol 3.3) Toxicity->AntiInflam Determines safe dose range Endpoint Efficacy Data Analysis & Go/No-Go Decision Antifungal->Endpoint Anticancer->Endpoint AntiInflam->Endpoint

Caption: General workflow for in vivo investigation of a novel compound.

Signaling_Pathway cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole Compound (e.g., Compound X) Triazole->Inhibition

Sources

Application Notes and Protocols for the Evaluation of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] The inclusion of a thiol group at the 3-position of the triazole ring often enhances the molecule's ability to coordinate with metal ions in enzyme active sites, making 1,2,4-triazole-3-thiol derivatives a promising class of enzyme inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, as a potential enzyme inhibitor.

While specific enzymatic targets for this particular molecule are yet to be fully elucidated, the broader class of substituted 1,2,4-triazole-3-thiols has demonstrated inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX).[4][5][6] Therefore, this guide will present a generalized yet robust framework for screening and characterizing the inhibitory potential of this compound against a representative enzyme class, with a focus on cholinesterases as a well-documented target for similar molecules.[4][5][6]

Plausible Mechanism of Action: A Hypothesis

The inhibitory action of many triazole-based compounds stems from their ability to interfere with the catalytic activity of target enzymes. For instance, in fungal pathogens, triazoles are known to inhibit cytochrome P450 enzymes, specifically 14-α-sterol demethylase, which is crucial for ergosterol biosynthesis.[7] This inhibition disrupts the integrity of the fungal cell membrane.

For enzymes like cholinesterases, which are critical in the nervous system, the proposed mechanism often involves the interaction of the triazole moiety with the enzyme's active site.[4][5] The nitrogen atoms of the triazole ring can form hydrogen bonds with amino acid residues in the catalytic pocket, while the thiol group may coordinate with a metal cofactor or participate in covalent interactions. The substituted side chains, in this case, the 4-ethyl and (4-ethylphenoxy)methyl groups, play a crucial role in determining the compound's specificity and potency by establishing hydrophobic and van der Waals interactions within the active site.

Below is a conceptual diagram illustrating the hypothetical interaction of a 1,2,4-triazole-3-thiol inhibitor with an enzyme active site.

G cluster_enzyme Enzyme Active Site cluster_inhibitor This compound Amino_Acid_1 Amino Acid Residue 1 Amino_Acid_2 Amino Acid Residue 2 Cofactor Metal Cofactor Triazole_Ring 1,2,4-Triazole Ring Triazole_Ring->Amino_Acid_1 Hydrogen Bonding Thiol_Group Thiol Group (-SH) Thiol_Group->Cofactor Coordination Side_Chain_1 4-ethyl group Side_Chain_1->Amino_Acid_2 Hydrophobic Interaction Side_Chain_2 (4-ethylphenoxy)methyl group Side_Chain_2->Amino_Acid_2 Hydrophobic Interaction

Caption: Hypothetical interaction of the inhibitor with an enzyme active site.

Experimental Protocol: Determination of Inhibitory Activity Against Acetylcholinesterase (AChE)

This protocol is adapted from established methods for determining cholinesterase inhibition and provides a starting point for evaluating this compound.[5]

Principle

The assay is based on the Ellman's method, where AChE hydrolyzes the substrate acetylthiocholine iodide (ATCI) to thiocholine.[5] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this colorimetric reaction.

Materials and Reagents
  • This compound (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of the test compound in DMSO.

  • Working Solutions of Test Compound: Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

  • AChE Solution (0.1 U/mL): Prepare a solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • ATCI Solution (10 mM): Dissolve ATCI in phosphate buffer. Prepare fresh daily.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.

Assay Procedure

The following workflow outlines the steps for the enzyme inhibition assay.

G Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Blank, Control, Test Wells) Prepare_Reagents->Plate_Setup Add_Components Add Buffer, DTNB, and AChE to all wells Plate_Setup->Add_Components Add_Inhibitor Add Test Compound dilutions to Test Wells Add_Components->Add_Inhibitor Pre_incubation Pre-incubate at 37°C for 15 minutes Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate reaction by adding ATCI substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm kinetically for 10 minutes Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Protocol:

  • Plate Setup: In a 96-well microplate, set up the following wells:

    • Blank: 170 µL Phosphate Buffer, 10 µL DTNB, 10 µL DMSO

    • Control (100% activity): 160 µL Phosphate Buffer, 10 µL AChE, 10 µL DTNB, 10 µL DMSO

    • Test: 160 µL Phosphate Buffer, 10 µL AChE, 10 µL DTNB, 10 µL of each test compound working solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of ATCI solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes.

Data Analysis
  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(V_control - V_test) / V_control] * 100

    Where:

    • V_control is the reaction rate of the control.

    • V_test is the reaction rate in the presence of the test compound.

  • Determine the IC50 value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activity of this compound should be summarized in a clear and concise table.

Target EnzymeTest Compound Concentration (µM)% InhibitionIC50 (µM)
Acetylcholinesterase0.1
1
10
50
100

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every experiment:

  • Negative Control (DMSO): To account for any effect of the solvent on enzyme activity.

  • Positive Control: A known inhibitor of the target enzyme (e.g., galantamine for AChE) should be run in parallel to validate the assay's sensitivity and performance.

  • Substrate and Inhibitor Controls: To check for any non-enzymatic hydrolysis of the substrate or interference from the test compound at the measurement wavelength.

Conclusion and Future Directions

This document provides a foundational guide for the initial characterization of this compound as an enzyme inhibitor. The presented protocol for AChE inhibition serves as a starting point, and researchers are encouraged to adapt and optimize the assay conditions for their specific experimental needs.

Further investigations should include:

  • Screening against a broader panel of enzymes to determine the compound's selectivity profile.

  • Kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs of the lead compound to improve potency and selectivity.

By following a systematic and rigorous approach, the therapeutic potential of this novel 1,2,4-triazole-3-thiol derivative can be thoroughly evaluated.

References

  • Leśnik, A., & Kantor-Urbankowicz, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Lopes, J. L., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]

  • Williams, R. B. H., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]

  • Xiao, H., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 167-177. Retrieved from [Link]

  • Rybak, Z. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3584. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(49), 45455–45465. Retrieved from [Link]

  • Gümrükçüoğlu, N., et al. (2021). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 26(11), 3330. Retrieved from [Link]

  • Nawaz, Z., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(5), 274-280. Retrieved from [Link]

  • Kiseleva, A. S., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(18), 6683. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(49), 45455-45465. Retrieved from [Link]

  • Li, Y., et al. (2021). Application of triazoles in the structural modification of natural products. RSC Advances, 11(52), 32986-33005. Retrieved from [Link]

  • Kumar, A., et al. (2023). Unravelling the anticancer potency of 1,2,4-triazole-N-arylamide hybrids through inhibition of STAT3: synthesis and in silico mechanistic studies. Journal of Biomolecular Structure and Dynamics, 41(15), 7349-7362. Retrieved from [Link]

  • Nawaz, Z., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1286, 135501. Retrieved from [Link]

  • Aday, B., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(15), 7363-7377. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,2,4-Triazole-3-thiol Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, demonstrating a remarkable spectrum of biological activities. This five-membered heterocyclic system is present in numerous clinically approved drugs, highlighting its versatility and significance in medicinal chemistry.[1][2] The incorporation of a thiol group at the 3-position, along with substitutions at the N-4 and C-5 positions, gives rise to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold. This structural motif has been extensively investigated and has yielded compounds with potent anticancer, antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties.[3][4][5][6]

The compound of interest, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol , represents a novel entity within this promising class. Its unique combination of an ethyl group at the N-4 position and a 4-ethylphenoxy methyl moiety at the C-5 position warrants a thorough investigation of its therapeutic potential. These structural features can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and a favorable safety profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the exploration of this compound in a drug discovery context. The following sections will detail a proposed synthetic route, outline protocols for in vitro and in vivo evaluation, and discuss strategies for mechanism of action studies and preliminary ADMET profiling.

Proposed Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, leveraging established methodologies for the construction of the 1,2,4-triazole-3-thiol ring system.[7] The general strategy involves the preparation of a key intermediate, a substituted thiosemicarbazide, followed by its cyclization.

Diagram of the Proposed Synthetic Pathway:

G A 4-Ethylphenoxyacetic acid B 4-Ethylphenoxyacetyl chloride A->B SOCl₂ C 4-Ethylphenoxyacethydrazide B->C Hydrazine hydrate D N-ethyl-2-(2-(4-ethylphenoxy)acetyl)hydrazine-1-carbothioamide C->D Ethyl isothiocyanate E This compound (Target Compound) D->E Base (e.g., NaOH or K₂CO₃), Reflux G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Cytotoxicity Screening (MTT/SRB Assay) (e.g., MCF-7, HeLa, A549) B Determine IC₅₀ Values A->B C Select Lead Compound B->C D Apoptosis Assays (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Target Identification (e.g., Kinase Profiling, Affinity Chromatography) C->F G Xenograft Mouse Model (e.g., with MCF-7 cells) F->G H Evaluate Tumor Growth Inhibition G->H I Assess Toxicity G->I

Sources

Application Notes and Protocols for the Analytical Determination of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Analytical Precision in Triazole Chemistry

The compound 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole class of heterocyclic compounds. This family of molecules is a cornerstone in pharmaceutical and agrochemical research, exhibiting a wide spectrum of biological activities.[1][2] The specific structural moieties of the target analyte, including the ethyl groups, the phenoxy ether linkage, and the triazole-thiol core, contribute to its unique physicochemical properties and potential therapeutic or biological effects.

Accurate and precise analytical methods are paramount for the successful development and quality control of any active pharmaceutical ingredient (API) or lead compound. These methods are essential for purity assessment, stability studies, pharmacokinetic analysis, and ensuring the overall safety and efficacy of a potential drug product. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, designed for researchers, scientists, and drug development professionals.

The protocols herein are built upon established principles of chromatographic and spectroscopic analysis of related triazole derivatives, providing a robust framework for implementation in a laboratory setting.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is critical for method development. The presence of the triazole ring, the thiol group, and the aromatic phenoxy moiety will dictate its solubility, polarity, and spectroscopic behavior. The thiol group can exist in tautomeric equilibrium with the thione form, which can influence its chromatographic retention and spectroscopic signature.[3][4] The analytical strategies presented are designed to address these characteristics.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the gold standard for the separation and quantification of organic molecules from complex matrices.[5] For this compound, both liquid and gas chromatography are viable approaches, with the choice depending on the sample matrix and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most versatile and widely applicable method for the analysis of 1,2,4-triazole derivatives.[3][6] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

The choice of a C18 stationary phase provides excellent retention for the moderately nonpolar this compound. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the retention time and peak shape. The inclusion of a buffer is crucial to maintain a consistent pH and suppress the ionization of the thiol group, which can otherwise lead to poor peak symmetry. UV detection is suitable due to the presence of the aromatic phenoxy group and the triazole ring, which are expected to have significant UV absorbance.[7][8][9]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Injector Autosampler Injection Filter->Injector Inject Sample Column C18 Reverse-Phase Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: High-level workflow for the HPLC analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18 MΩ·cm).

  • Formic acid or Ammonium acetate (for mobile phase buffering).

  • Reference standard of this compound.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas the mobile phases before use.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile/water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve in the diluent to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter.

5. Chromatographic Conditions:

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseGradient elution with Mobile Phase A and B
Gradient Program0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or scan for optimal wavelength with DAD)

6. Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of the analyte in the sample solution using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS is the method of choice.[4][10][11] The mass spectrometer provides molecular weight information and fragmentation patterns, which are highly specific for structural confirmation.

Coupling the HPLC separation with a mass spectrometer detector allows for the unambiguous identification and quantification of the target analyte. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like the triazole-thiol.[3] Operating in positive ion mode is likely to produce a strong protonated molecular ion [M+H]+.[10]

1. Instrumentation:

  • LC-MS system equipped with an ESI source. A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

2. LC Conditions:

  • Use the same LC conditions as described in the HPLC protocol. The flow rate may need to be optimized for the MS interface.

3. MS Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Gas Flow800 L/hr
Desolvation Temperature350 °C
Source Temperature120 °C
Scan Range (Full Scan)m/z 100-500
Selected Ion Monitoring (SIM)Monitor the [M+H]+ ion for quantification

4. Data Analysis:

  • Extract the ion chromatogram for the [M+H]+ of this compound.

  • Quantification is performed similarly to the HPLC method, using the peak area from the extracted ion chromatogram.

Gas Chromatography (GC)

GC can be an alternative for the analysis of triazole derivatives, particularly for assessing volatile impurities.[5][12][13] However, the relatively low volatility and potential thermal lability of the target compound may require derivatization to improve its chromatographic properties.

A GC-MS system provides excellent separation efficiency and definitive identification.[5] A non-polar capillary column is typically used for the separation of a wide range of organic compounds.[1] Due to the polar nature of the thiol and triazole groups, derivatization (e.g., silylation) might be necessary to prevent peak tailing and improve thermal stability.

1. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

2. GC Conditions:

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp280 °C

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

4. Sample Preparation (with derivatization):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.[14][15][16]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of chromophores in the molecule.[17] The triazole ring and the phenoxy group are expected to exhibit characteristic UV absorption maxima.[9]

  • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer.

  • Record the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.[3]

Functional GroupWavenumber (cm⁻¹)
N-H stretch (triazole)3100-3400
C-H stretch (aliphatic)2850-3000
C-H stretch (aromatic)3000-3100
C=N stretch (triazole)1560-1650
C=C stretch (aromatic)1450-1600
C-O-C stretch (ether)1200-1250
C=S stretch (thione tautomer)1250-1340
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of the molecule.[3][14][15]

  • Ethyl groups: A triplet and a quartet for the CH₃ and CH₂ protons, respectively.

  • Phenoxy group: Signals in the aromatic region (δ 6.8-7.5 ppm).

  • Methylene bridge (-O-CH₂-): A singlet.

  • Triazole N-H or S-H: A broad singlet, which may be exchangeable with D₂O.

Method Validation

Any analytical method developed for routine use must be validated to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. For routine quality control and purity assessment, HPLC with UV detection is a robust and reliable choice. For trace-level quantification in complex matrices or for definitive identification, LC-MS is the preferred technique. GC-MS can be valuable for analyzing volatile impurities, potentially with a derivatization step. Spectroscopic methods such as UV-Vis, IR, and NMR are essential for structural confirmation and characterization. All methods should be properly validated to ensure the generation of accurate and reliable data in a research and development setting.

References

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.).
  • IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. (2020-01-21). Journal of Chemistry and Technologies.
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (n.d.). RSC Publishing.
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.).
  • UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in... (n.d.). ResearchGate.
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR.
  • Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. (2024-11-02).
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025-05-10).
  • Determination of four triazole pesticides residues in aquatic products by gas chromatography spectrometry. (n.d.).
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025-05-10). INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • (PDF) UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. (2025-08-06). ResearchGate.
  • The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. (2023-04-26). Semantic Scholar.
  • Method for Trifuzol-Neo assay determination by GC-MS. (n.d.). RJPT.
  • Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. (n.d.). PubMed.
  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015-08-21). Agilent.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025-08-05). ResearchGate.
  • Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (n.d.). Benchchem.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.
  • Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. (2025-08-10). ResearchGate.
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025-11-24).
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021-10-25). Current issues in pharmacy and medicine.
  • (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025-12-02). ResearchGate.

Sources

Application Notes and Protocols for the Formulation of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Navigating the Preclinical Evaluation of a Novel Triazole-Thiol Candidate

The compound 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol represents a promising scaffold in medicinal chemistry. The 1,2,4-triazole-3-thiol nucleus is a well-established pharmacophore, known to impart a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive framework for the preclinical formulation and evaluation of this specific derivative. Our focus is on ensuring scientific integrity through robust, reproducible methodologies, from initial synthesis and formulation to in vitro biological characterization. The protocols herein are designed to be self-validating, incorporating essential controls and rigorous data analysis to build a compelling preclinical data package.

Section 1: Synthesis and Characterization

A reliable and well-characterized supply of the test compound is the bedrock of any biological study. The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for analogous structures.

Proposed Synthetic Pathway

The synthesis initiates with the esterification of 4-ethylphenoxyacetic acid, followed by hydrazinolysis, reaction with ethyl isothiocyanate to form a thiosemicarbazide intermediate, and subsequent base-catalyzed intramolecular cyclization.

Synthesis_Pathway A 4-Ethylphenoxyacetic acid B Ethyl 4-ethylphenoxyacetate A->B Ethanol, H₂SO₄ C 4-Ethylphenoxyacetohydrazide B->C Hydrazine hydrate D N-ethyl-2-(4-ethylphenoxy)acetylhydrazine-1-carbothioamide C->D Ethyl isothiocyanate E This compound D->E NaOH (aq), Reflux

Caption: Proposed synthetic route for the target compound.

Step-by-Step Synthesis Protocol (Adapted from Analogous Syntheses)
  • Esterification: Reflux a mixture of 4-ethylphenoxyacetic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor reaction completion by TLC. After cooling, neutralize the mixture and extract the ester with a suitable organic solvent.

  • Hydrazinolysis: Reflux the synthesized ester with hydrazine hydrate in an appropriate solvent like ethanol for 8-12 hours. The resulting hydrazide often precipitates upon cooling and can be collected by filtration.

  • Thiosemicarbazide Formation: React the acetohydrazide with ethyl isothiocyanate in a suitable solvent (e.g., ethanol) under reflux for 6-8 hours to yield the N-ethyl-2-(4-ethylphenoxy)acetylhydrazine-1-carbothioamide intermediate.

  • Cyclization: The crucial step involves the base-catalyzed cyclization of the thiosemicarbazide intermediate. Reflux the intermediate in an aqueous solution of sodium hydroxide (e.g., 2M) for 4-6 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the target thiol. The crude product should be recrystallized from a suitable solvent like ethanol to afford the pure this compound.

Characterization and Quality Control

It is imperative to thoroughly characterize the synthesized compound to confirm its identity and purity before proceeding with biological studies.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationResonances corresponding to all protons and carbons in the molecule.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of C₁₃H₁₇N₃OS.
FT-IR Spectroscopy Functional group identificationCharacteristic peaks for N-H, C=N, C=S (thione form), and S-H (thiol form) bonds.
Elemental Analysis Elemental compositionPercentages of C, H, N, and S should be within ±0.4% of the theoretical values.
HPLC Purity assessmentA single major peak indicating a purity of ≥95%.

Section 2: Formulation for Biological Studies

The poor aqueous solubility of many heterocyclic compounds, including the title compound, is a significant hurdle for in vitro and in vivo testing. The formulation strategy must be carefully chosen to ensure bioavailability without introducing artifacts into the biological assays.

In Vitro Formulation: The DMSO-Based Stock Solution

For most in vitro assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous culture media.

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh an appropriate amount of the synthesized and characterized compound in a sterile microcentrifuge tube.

  • Solubilization: Add high-purity, sterile DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex thoroughly and, if necessary, gently warm the solution to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Causality and Trustworthiness:

  • DMSO Concentration: The final concentration of DMSO in the assay medium should typically not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects in many cell lines. It is crucial to run a vehicle control (media with the same final DMSO concentration as the test wells) in all experiments to account for any solvent effects.

  • Purity of DMSO: Use only high-purity, anhydrous DMSO to prevent the introduction of contaminants that could interfere with the assay.

Potential In Vivo Formulation Strategies

For animal studies, the formulation needs to be biocompatible and suitable for the chosen route of administration (e.g., oral, intraperitoneal). Simple DMSO solutions are often not suitable for direct in vivo use due to potential toxicity and precipitation upon injection.

Formulation Strategy Components Rationale and Considerations
Co-solvent System DMSO, PEG 400, SalineA common approach where the compound is first dissolved in a minimal amount of DMSO, then diluted with a co-solvent like polyethylene glycol (PEG) 400 and finally with saline or water for injection. The final DMSO concentration should be minimized.
Aqueous Suspension Tween 80, Carboxymethylcellulose (CMC)The compound can be micronized and suspended in an aqueous vehicle containing a surfactant (e.g., Tween 80) to improve wetting and a suspending agent (e.g., CMC) to ensure homogeneity.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)For compounds that can form inclusion complexes, HP-β-CD can significantly enhance aqueous solubility. This is often suitable for intravenous administration.

Note: The choice of in vivo formulation requires empirical optimization and may involve preliminary tolerability studies in the chosen animal model.

Section 3: Protocols for In Vitro Biological Evaluation

Based on the known activities of 1,2,4-triazole-3-thiol derivatives, initial biological screening should focus on antimicrobial and anticancer activities.

Assessment of Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C for 24h) B->C D Visually assess for microbial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be chosen based on preliminary screening or literature on similar compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Controls:

    • Positive Control: Wells containing broth and the microbial inoculum, but no test compound.

    • Negative Control: Wells containing only broth to check for sterility.

    • Vehicle Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Evaluation of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (prepared by diluting the DMSO stock).

  • Controls:

    • Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control (Untreated): Cells treated with medium containing the same final concentration of DMSO as the test wells.

    • Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Section 4: Scientific Integrity and Data Interpretation

Trustworthiness through Self-Validation:

  • Controls are Key: The inclusion of appropriate positive, negative, and vehicle controls is non-negotiable. They validate the assay's performance and ensure that any observed effects are due to the test compound and not other factors.

  • Reproducibility: All experiments should be performed in at least triplicate to ensure the reliability of the results.

  • Statistical Analysis: The collected data should be analyzed using appropriate statistical methods to determine significance. This may include t-tests, ANOVA, and non-linear regression for IC₅₀ determination.

Authoritative Grounding:

The protocols described are based on widely accepted standards in the field. For instance, antimicrobial susceptibility testing should be guided by the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Section 5: Safety and Handling

Adherence to standard laboratory safety protocols is essential when working with chemical reagents and biological materials.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.

  • Chemical Handling: Work in a well-ventilated area, preferably a chemical fume hood, when handling volatile solvents or concentrated reagents.

  • Waste Disposal: Dispose of all chemical and biological waste according to institutional guidelines.

References

  • Indus Journal of Bioscience Research. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Etra Organics. (2023). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • Oklahoma State University. (2023). Laboratory Safety Rules. [Link]

  • Iowa State University. (2023). Chemical Handling and Storage. [Link]

  • Thai Pharmacopoeia. (2023). Statistical Analysis of Results of Biological Assays and Tests. [Link]

  • ResearchGate. (2023). What should be the controls in MTT assay for nanocomposite hydrogels?. [Link]

  • Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. [Link]

Application Notes and Protocols for 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class. This family of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The presence of a thiol group suggests potential for unique interactions with biological targets and applications in areas such as enzyme inhibition and antioxidant research.[3]

This document provides a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. The protocols and recommendations are grounded in established safety procedures for related chemical structures and are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

PropertyPredicted ValueSource
Molecular Formula C12H15N3OS[4]
Molecular Weight 249.33 g/mol [4]
Boiling Point 356.4 ± 44.0 °C[4]
Flash Point 169.4 °C[4]
Density 1.23 ± 0.1 g/cm³[4]
pKa 8.23 ± 0.20[4]

Hazard Profile and Safety Precautions

A specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, the following hazard assessment is based on the known profiles of structurally related 1,2,4-triazole-3-thiol derivatives.[5][6][7]

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[5][6][8]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Skin Irritation: May cause skin irritation.[9][10]

  • Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled as dust.[9]

  • Stench: Thiol-containing compounds are often associated with a strong, unpleasant odor.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact and serious irritation.[6][8][9][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.To prevent skin contact and potential irritation.[6][7][9]
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from splashes or spills.[8][9]
Respiratory Protection If handling powders or creating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. Work in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust and potential respiratory tract irritation.[7][9]
First Aid Measures
Exposure RouteFirst Aid Protocol
If Swallowed Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6][9]
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][9][11]
In Case of Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6][9][11]
If Inhaled Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9][11]

Handling and Storage Protocols

The stability of the thiol group is a critical consideration for the handling and storage of this compound. Thiols are susceptible to oxidation, which can lead to the formation of disulfides, potentially altering the compound's reactivity and purity.[3][12]

Workflow for Handling and Storage

G cluster_receiving Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_longterm Long-Term Storage Receive_Compound Receive Compound (Verify Integrity of Packaging) Initial_Storage Initial Storage (2-8°C, Dark, Dry) Receive_Compound->Initial_Storage Weighing Weighing (In Fume Hood or Glovebox) Initial_Storage->Weighing Prepare for Use Inert_Atmosphere Storage Under Inert Atmosphere (Nitrogen or Argon) Initial_Storage->Inert_Atmosphere For Long-Term Storage Dissolution Dissolution (Use Degassed Solvents) Weighing->Dissolution Experiment Experiment Dissolution->Experiment Use in Assay Low_Temperature Low Temperature Storage (-20°C for extended periods) Inert_Atmosphere->Low_Temperature

Caption: Workflow for the handling and storage of this compound.

Detailed Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended:

ParameterConditionRationale
Temperature 2-8°C (Refrigerator) for short-term storage. -20°C for long-term storage.Slows down the rate of potential degradation reactions, including oxidation of the thiol group.[12][13][14][15]
Atmosphere Under an inert atmosphere (e.g., Nitrogen or Argon).Prevents the oxidation of the thiol groups to disulfides.[12]
Light In the dark (e.g., amber vial).Minimizes light-induced degradation.[12]
Moisture Dry conditions in a tightly sealed container.Prevents hydrolysis and other moisture-related side reactions.[12]

Experimental Protocols

Preparation of Stock Solutions

The following is a general protocol for the preparation of stock solutions. The choice of solvent will be dependent on the specific experimental requirements. Common solvents for similar heterocyclic compounds include DMSO, DMF, and ethanol.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Inert gas source (Nitrogen or Argon)

  • Appropriate glassware (e.g., Schlenk flask)

  • Gas-tight syringe or cannula

Procedure:

  • Inert Atmosphere: Perform all operations under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize exposure to oxygen and moisture.[12]

  • Weighing: Accurately weigh the desired amount of the compound in a tared vial inside a chemical fume hood or glovebox.

  • Solvent Degassing: If not using a pre-packaged anhydrous solvent, degas the chosen solvent by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Dissolution: Transfer the weighed compound to a Schlenk flask. Using a gas-tight syringe or cannula, add the degassed solvent to the flask to achieve the desired concentration.

  • Solubilization: Gently swirl or sonicate the mixture until the compound is completely dissolved.

  • Storage of Stock Solution: If the stock solution is to be stored, maintain it under a positive pressure of inert gas in the sealed Schlenk flask at -20°C or -80°C.

Disposal Protocol

Waste disposal must comply with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[16]

General Disposal Guidelines:

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed waste container.

  • Disposal Method: The recommended disposal method for similar chemical structures is incineration by a licensed chemical destruction plant.[5][17] Do not discharge to sewer systems.[17]

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be disposed of as hazardous waste.

Logical Framework for Safe Use

Risk_Assessment Risk Assessment Identify Hazards (Toxicity, Irritation) Evaluate Exposure Potential Determine Control Measures PPE_Selection PPE Selection Goggles/Face Shield Chemical-Resistant Gloves Lab Coat/Apron Respirator (if needed) Risk_Assessment->PPE_Selection Engineering_Controls Engineering Controls Chemical Fume Hood Glovebox Adequate Ventilation Risk_Assessment->Engineering_Controls Safe_Work_Practices Safe Work Practices No eating/drinking in lab Wash hands thoroughly Minimize dust generation Risk_Assessment->Safe_Work_Practices Emergency_Procedures Emergency Procedures Know location of eyewash/shower Spill cleanup kit available First aid protocols understood Risk_Assessment->Emergency_Procedures Waste_Disposal Waste Disposal Segregate waste streams Properly label containers Follow institutional EHS guidelines Risk_Assessment->Waste_Disposal

Caption: A logical framework illustrating the key components of safely working with this compound.

References

  • Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer. Available at: [Link]

  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. Available at: [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Available at: [Link]

  • 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | C5H9N3S. BuyersGuideChem. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Thiolated polymers: Stability of thiol moieties under different storage conditions. MDPI. Available at: [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions.
  • (PDF) Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Residues Assessments for Triazole Derivative Metabolites. HSE. Available at: [Link]

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC - NIH. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will address common experimental challenges, explain the causality behind procedural choices, and offer robust protocols to improve your yield and purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the synthesis.

Q1: What is the standard synthetic pathway for this compound?

A: The most reliable and widely adopted method is a three-step process starting from 2-(4-ethylphenoxy)acetic acid. The general workflow involves:

  • Hydrazide Formation: Conversion of the starting acid (or its corresponding ester) into 2-(4-ethylphenoxy)acetohydrazide using hydrazine hydrate.

  • Thiosemicarbazide Intermediate Synthesis: Reaction of the acetohydrazide with ethyl isothiocyanate to form the key intermediate, 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide.

  • Base-Catalyzed Cyclization: Intramolecular cyclodehydration of the thiosemicarbazide intermediate in an alkaline medium (e.g., NaOH or KOH) to yield the final 1,2,4-triazole-3-thiol product.[1][2][3]

Q2: What is the most critical step for maximizing the final yield?

A: The base-catalyzed cyclization of the 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide intermediate is unequivocally the most critical stage.[4] Yield and purity are highly sensitive to the reaction conditions in this step, including the type and concentration of the base, temperature, and reaction duration. Improper conditions can lead to the formation of undesired isomers or decomposition of the product.

Q3: What are the most common side products I should be aware of?

A: During the cyclization step, the primary competing reaction is the formation of the 1,3,4-thiadiazole isomer. This occurs through an alternative cyclization pathway. While acidic conditions can also lead to 1,3,4-oxadiazole derivatives, the alkaline conditions required for triazole-thiol synthesis favor the formation of the target triazole or the thiadiazole side product.

Q4: How can I definitively confirm that I have synthesized the correct 1,2,4-triazole isomer and not the 1,3,4-thiadiazole?

A: Spectroscopic analysis is key. ¹H NMR is particularly informative. In the 4H-1,2,4-triazole-3-thiol, you should observe a characteristic broad singlet for the SH proton (often around 13-14 ppm in DMSO-d₆) and another for the NH proton if it exists in the thione tautomeric form. The ¹³C NMR will show distinct signals for the C=S (thiol/thione) carbon (typically δ 160-180 ppm) and the C5 carbon of the triazole ring. Comparing your spectral data with literature values for analogous structures is the best practice for confirmation.[5]

Visualized Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Base-Catalyzed Cyclization A 2-(4-ethylphenoxy)acetic acid or its Ethyl Ester B 2-(4-ethylphenoxy)acetohydrazide A->B  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol, Reflux B_c 2-(4-ethylphenoxy)acetohydrazide C 1-[2-(4-ethylphenoxy)acetyl] -4-ethylthiosemicarbazide C_c 1-[2-(4-ethylphenoxy)acetyl] -4-ethylthiosemicarbazide B_c->C  Ethyl Isothiocyanate (CH₃CH₂NCS)  Ethanol, Reflux D 4-ethyl-5-[(4-ethylphenoxy)methyl] -4H-1,2,4-triazole-3-thiol C_c->D  Aqueous NaOH (e.g., 8% w/v)  Reflux, then Acidification (HCl)

Caption: Overall synthetic pathway for the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, providing causal explanations and actionable solutions.

Problem 1: Very low yield (<40%) in the final cyclization step (Step 3).

  • Possible Cause 1: Sub-optimal Base Concentration. The cyclization is a delicate equilibrium. If the base concentration is too low, the reaction will be slow and incomplete. If it is too high, it can promote side reactions or degradation of the product.

    • Solution: The optimal concentration for this type of cyclization is typically between 8-10% (w/v) aqueous NaOH or KOH.[1][5] It is recommended to perform small-scale optimization reactions varying the base concentration within this range to find the sweet spot for your specific setup.

  • Possible Cause 2: Incorrect Reaction Temperature or Time. Excessive heat or prolonged reaction times can favor the formation of the more thermodynamically stable, but undesired, 1,3,4-thiadiazole isomer.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction should typically be refluxed until the starting thiosemicarbazide spot disappears (usually 4-6 hours). Avoid unnecessarily long reflux times. If side product formation is still an issue, attempt the reaction at a slightly lower temperature (e.g., 80-90 °C) for a longer duration.

  • Possible Cause 3: Inefficient Acidification/Precipitation. The product is soluble in the alkaline reaction mixture as its sodium thiolate salt. Incomplete acidification will result in significant product loss as it will remain dissolved in the aqueous phase.

    • Solution: After cooling the reaction mixture, acidify it slowly with concentrated or dilute HCl while stirring vigorously in an ice bath. Use pH paper or a pH meter to ensure the final pH is acidic (pH ~5-6). If the product initially oils out, continue stirring in the cold; it will often solidify.

Problem 2: The product fails to precipitate or forms an oil after acidification.

  • Possible Cause 1: Presence of Impurities. Residual starting material or oily side products can inhibit crystallization and cause the desired product to separate as an oil.

    • Solution: If an oil forms, attempt to extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

  • Possible Cause 2: Insufficient Product Concentration. If the reaction was performed in a very large volume, the product concentration after acidification may be below its solubility limit.

    • Solution: Reduce the volume of the solution by about one-third under vacuum before or after acidification to encourage precipitation. Be cautious not to concentrate it too much, which could cause impurities to co-precipitate.

Problem 3: TLC analysis of the crude product shows multiple spots of similar polarity.

  • Possible Cause: Isomeric Mixture. This is a strong indication of the presence of the 1,3,4-thiadiazole side product alongside your target 1,2,4-triazole.

    • Solution: Purification via column chromatography is often ineffective due to the similar polarity of the isomers. The most effective solution is to optimize the cyclization conditions (see Problem 1) to prevent the formation of the side product in the first place. If a mixture is obtained, careful recrystallization from a solvent like ethanol may selectively crystallize one isomer, but this often results in significant yield loss.

Troubleshooting Decision Workflow

This diagram provides a logical flow for addressing low yield in the critical cyclization step.

G start Low Yield in Cyclization Step check_tlc Analyze Crude Product by TLC. Are multiple spots present? start->check_tlc check_pH Check pH of aqueous layer after acidification. Is it ~5-6? check_tlc->check_pH No (Single Spot) optimize_base Issue: Isomer Formation. Optimize reaction conditions: 1. Use 8-10% NaOH. 2. Limit reflux to 4-6 hrs. 3. Monitor closely by TLC. check_tlc->optimize_base Yes re_acidify Issue: Incomplete Precipitation. Re-acidify mixture to pH 5-6. Stir vigorously in ice bath. check_pH->re_acidify No extract If product remains dissolved/oily, extract with Ethyl Acetate and purify by recrystallization. check_pH->extract Yes success Improved Yield & Purity optimize_base->success re_acidify->success extract->success

Caption: Decision tree for troubleshooting low yield.

Optimized Experimental Protocols

The following protocols are provided as a self-validating baseline for achieving high yields.

Protocol 1: Synthesis of 2-(4-ethylphenoxy)acetohydrazide

  • To a solution of ethyl 2-(4-ethylphenoxy)acetate (0.1 mol) in absolute ethanol (150 mL), add hydrazine hydrate (0.15 mol, ~7.5 mL).

  • Heat the mixture under reflux for 8-10 hours. Monitor the reaction's completion by TLC (disappearance of the starting ester spot).

  • After completion, reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The white, solid product will precipitate.

  • Filter the precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Expected Yield: >90%.

Protocol 2: Synthesis of 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide

  • Suspend the 2-(4-ethylphenoxy)acetohydrazide (0.1 mol) in absolute ethanol (200 mL).

  • Add ethyl isothiocyanate (0.11 mol) to the suspension.

  • Heat the mixture under reflux for 6-8 hours. The suspension will gradually become a clear solution and then a precipitate may form.

  • Monitor the reaction by TLC until the hydrazide spot is no longer visible.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Filter the resulting white precipitate, wash with cold ethanol, and dry.

  • Expected Yield: 85-95%.

Protocol 3: Cyclization to this compound

  • Add the 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide (0.1 mol) to an 8% (w/v) aqueous solution of sodium hydroxide (250 mL).

  • Heat the mixture under reflux with stirring. Monitor the reaction by TLC (using a mobile phase like ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours, once the starting material is fully consumed.

  • Cool the reaction vessel in an ice bath.

  • Slowly and carefully acidify the cold solution to pH 5-6 by adding concentrated HCl dropwise with constant stirring.

  • The product will precipitate as a white solid. Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum at 50-60 °C.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture for higher purity.

  • Expected Yield: 80-90%.

Data Summary for Yield Optimization

ParameterRange TestedOptimal ValueExpected YieldRemarks / Potential Issues
Base Concentration 4% - 12% NaOH8% - 10% NaOH80-90%<6% leads to incomplete reaction; >10% may increase side product formation.
Reaction Temperature 80 °C - RefluxReflux (~100 °C)80-90%Lower temperatures require significantly longer reaction times.
Reaction Time 2 - 12 hours4 - 6 hours80-90%Monitor by TLC. Over-refluxing (>8h) can decrease yield due to side reactions.
Final pH 3 - 75 - 6>80%A pH that is too low may protonate the triazole ring; too high leaves the product in solution.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (n.d.). Retrieved from [Link]

  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes. (2016). Semantic Scholar. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Retrieved from [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). ResearchGate. Retrieved from [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. As a specialized 1,2,4-triazole derivative, successful crystallization is crucial for its purification and subsequent analysis. This document offers a structured approach to overcoming common challenges encountered during the crystallization process.

Understanding the Molecule: Key Physicochemical Characteristics

Before delving into troubleshooting, it's essential to understand the structural features of this compound that influence its crystallization behavior:

  • 1,2,4-Triazole Core: This nitrogen-rich heterocyclic ring system is capable of hydrogen bonding, which can facilitate the formation of a stable crystal lattice.

  • Thiol Group (-SH): The thiol group can exist in tautomeric equilibrium with a thione form. This duality can sometimes complicate crystallization, but it also offers opportunities for specific intermolecular interactions.

  • Ether Linkage and Aromatic Rings: The presence of the phenoxy group and the ethyl substituents adds a degree of lipophilicity and potential for π-π stacking interactions between the aromatic rings, which can influence crystal packing.

  • Polarity: The combination of the polar triazole-thiol core and the less polar ethyl and phenoxy groups gives the molecule an intermediate polarity, making solvent selection a critical parameter.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may encounter during the crystallization of this compound.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

This is a common issue that often points to problems with supersaturation or nucleation.

Question: My this compound will not crystallize from solution, even after cooling. What steps can I take to induce crystallization?

Answer:

Failure to crystallize, despite a seemingly saturated solution, is a frequent challenge. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals from a previous successful crystallization, add a single "seed crystal" to the solution. This will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If you suspect too much solvent was used, you can slowly evaporate some of it to increase the concentration of your compound. This can be done by leaving the flask partially open in a fume hood or by gentle heating.[1]

    • Cooling: If crystallization does not occur at room temperature, try cooling the solution in an ice bath or refrigerator.[2] Lower temperatures decrease the solubility of the compound, promoting crystallization.

  • Re-evaluate Solvent System:

    • The chosen solvent may be too good at dissolving the compound, even at low temperatures. Consider a different solvent or a solvent mixture.

Issue 2: Poor Crystal Yield

A low yield of recovered crystals can be frustrating and may be due to several factors.

Question: I am getting a very low yield of this compound after crystallization. How can I improve my recovery?

Answer:

A poor yield is often a result of the compound being too soluble in the recrystallization solvent or using an excessive amount of solvent.[3][4] Here's how to address this:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[3][4]

  • "Second Crop" of Crystals: After filtering the initial crystals, concentrate the remaining mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals.[3]

  • Optimize Solvent Choice: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] This will maximize the amount of product that crystallizes upon cooling.

Issue 3: Impure Crystals

The primary goal of crystallization is purification. If your crystals are still impure, the process needs optimization.

Question: My this compound is still impure after recrystallization. What could be the cause?

Answer:

Persistent impurities after recrystallization can occur for a few key reasons:

  • Rapid Cooling: If the cooling process is too fast, impurities can get trapped within the growing crystal lattice.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Similar Solubility of Impurities: The impurities may have very similar solubility profiles to your target compound, making separation by recrystallization difficult.[3] In such cases, another purification technique like column chromatography might be necessary before crystallization.[3]

  • Surface Adsorption: Impurities can also adsorb to the surface of the crystals. Ensure you wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Issue 4: Oiling Out

Instead of forming solid crystals, the compound separates as an oily liquid.

Question: My this compound is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out" happens when the compound separates from the solution as a liquid phase rather than a solid.[1] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure.[5] To resolve this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be a solid.

  • Change the Solvent: Use a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of this compound?

A1: Given the molecule's structure, a good starting point would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.[6] You might also explore solvent mixtures, such as ethanol/water or acetone/hexane, to fine-tune the solubility. A systematic solvent screening is highly recommended.

Q2: How does the purity of the starting material affect the crystallization of this compound?

A2: The purity of the starting material is critical. Impurities can inhibit crystal nucleation and growth, and in some cases, they can be incorporated into the crystal lattice, leading to a less pure final product.[4][7][8][9] It is generally recommended that the crude material be at least 80% pure for a successful recrystallization.[10]

Q3: Can I use a mixed solvent system for crystallization?

A3: Yes, a two-solvent system can be very effective.[11] You would dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Q4: How can I confirm the purity of my final crystals?

A4: The purity of your crystals can be assessed by several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify any residual impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the compound just dissolves.[2][12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Solvent Screening for Optimal Crystallization
  • Preparation: Place a small, known amount of your crude compound into several test tubes.

  • Solvent Addition: To each test tube, add a different potential crystallization solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane, water).

  • Solubility Testing:

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.

    • Heat the test tubes to the boiling point of the respective solvents. A good solvent will completely dissolve the compound at this temperature.

  • Cooling and Observation: Allow the test tubes that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: Choose the solvent that provides the best balance of low solubility at room temperature and high solubility at its boiling point, leading to a high recovery of pure crystals.

Data Presentation

Solvent SystemRoom Temp. SolubilityBoiling Temp. SolubilityCrystal Quality
EthanolLowHighGood
AcetoneModerateHighFair
Ethyl AcetateLowHighGood
TolueneVery LowModeratePoor
HexaneInsolubleInsolubleN/A
WaterInsolubleInsolubleN/A
Ethanol/WaterLowHighExcellent
Acetone/HexaneLowHighGood

This table presents hypothetical data for illustrative purposes. Actual results will need to be determined experimentally.

Visualization

Troubleshooting Crystallization Workflow

Troubleshooting_Crystallization start Crude Compound in Solution cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem filter_dry Filter and Dry Crystals crystals->filter_dry induce Induce Nucleation (Scratch/Seed) no_crystals->induce concentrate Increase Concentration (Evaporate Solvent) no_crystals->concentrate change_solvent Change Solvent System no_crystals->change_solvent reheat Reheat and Add More Solvent oil_out->reheat induce->observe Re-evaluate concentrate->observe Re-evaluate slow_cool Cool More Slowly reheat->slow_cool slow_cool->observe Re-evaluate analyze Analyze Purity (MP, TLC, NMR) filter_dry->analyze

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Technical Support Center: Recrystallization of Triazole Derivatives - Benchchem. (n.d.).
  • Mazzotti, M. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
  • Tan, P., et al. (n.d.). Impact of impurities on crystal growth. Nature.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Threlfall, T., & Slater, C. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH.
  • Bots, P. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. ResearchGate.
  • Al-Rashed, S., et al. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G.
  • McDonnell, C., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
  • Recrystallization. (n.d.).
  • recrystallization, filtration and melting point. (n.d.).
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
  • Recrystallization - Single Solvent. (n.d.).
  • Khan, A., et al. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps necessary to optimize your reaction conditions, improve yield and purity, and confidently characterize your target compound.

I. Synthetic Workflow Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters at each stage. The general pathway involves the formation of a key thiosemicarbazide intermediate followed by a base-catalyzed cyclization.

Synthetic_Workflow A 4-Ethylphenol B Ethyl 2-(4-ethylphenoxy)acetate A->B  Esterification   (Ethyl chloroacetate, Base) C 2-(4-Ethylphenoxy)acetohydrazide B->C  Hydrazinolysis   (Hydrazine hydrate) D 1-[2-(4-Ethylphenoxy)acetyl]- 4-ethylthiosemicarbazide C->D  Thiosemicarbazide Formation   (Ethyl isothiocyanate) E 4-ethyl-5-[(4-ethylphenoxy)methyl]- 4H-1,2,4-triazole-3-thiol D->E  Cyclization   (Aqueous Base, Heat)

Caption: Proposed synthetic pathway for this compound.

II. Detailed Experimental Protocols

These protocols are based on established methodologies for analogous compounds and provide a robust starting point for your synthesis.[1][2]

Protocol 1: Synthesis of 2-(4-Ethylphenoxy)acetohydrazide

This initial phase creates the core hydrazide structure.

Step 1a: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethylphenol (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Add a base, for example, anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-ethylphenoxy)acetate, which can be used in the next step with or without further purification.

Step 1b: Hydrazinolysis of Ethyl 2-(4-ethylphenoxy)acetate

  • Dissolve the crude ethyl 2-(4-ethylphenoxy)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq, 99%) to the solution.

  • Reflux the mixture for 6-8 hours. The formation of the hydrazide is often indicated by the precipitation of a solid upon cooling.[1][3]

  • After the reaction is complete, reduce the volume of ethanol by distillation.

  • Cool the mixture in an ice bath to facilitate the crystallization of 2-(4-ethylphenoxy)acetohydrazide.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

Protocol 2: Synthesis of this compound

This is the final stage where the triazole ring is formed.

Step 2a: Synthesis of 1-[2-(4-Ethylphenoxy)acetyl]-4-ethylthiosemicarbazide

  • Dissolve 2-(4-ethylphenoxy)acetohydrazide (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add ethyl isothiocyanate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting hydrazide is consumed.

  • Upon completion, cool the reaction mixture. The thiosemicarbazide derivative may precipitate out. If not, reduce the solvent volume to induce crystallization.

  • Collect the solid by filtration and wash with a small amount of cold solvent. This intermediate is often used directly in the next step.

Step 2b: Base-Catalyzed Cyclization

  • Suspend the 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide (1.0 eq) in an aqueous solution of a base, such as 8% sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours. During this time, the evolution of hydrogen sulfide may be observed, and the solution should become homogeneous.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the cooled solution with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of 5-6. This will precipitate the crude triazole-thiol.

  • Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Low or No Yield

Q1: My final product yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Reactions: Ensure each step has gone to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.

  • Purity of Reagents: Impurities in starting materials, especially the initial 4-ethylphenol or ethyl isothiocyanate, can lead to side reactions. Ensure you are using reagents of appropriate purity. Solvents should be dry where necessary.

  • Suboptimal Base Concentration: The concentration of the base in the final cyclization step is critical. Too low a concentration may result in an incomplete reaction, while a very high concentration could lead to degradation of the phenoxyacetic acid moiety.[4][5] An 8% aqueous sodium hydroxide solution is a good starting point.

  • Product Loss During Workup: The product is precipitated by acidification. If the pH is too low, the product might become protonated and more soluble in the aqueous medium. Careful adjustment of the pH to 5-6 is recommended. Also, ensure the product is not significantly soluble in the washing solvents.

ParameterRecommendationRationale
Reaction Time Monitor by TLCEnsures reaction goes to completion.
Base Concentration 8-10% Aqueous NaOHBalances reaction rate and potential degradation.
Precipitation pH 5-6Minimizes solubility of the product in the aqueous phase.
Impurity Formation

Q2: I've isolated my product, but NMR analysis shows significant impurities. What could they be?

A2: The most common impurity is the isomeric 1,3,4-thiadiazole. The formation of this isomer is favored under acidic conditions.

Side_Reaction A 1-[2-(4-Ethylphenoxy)acetyl]- 4-ethylthiosemicarbazide B 4-ethyl-5-[(4-ethylphenoxy)methyl]- 4H-1,2,4-triazole-3-thiol (Desired Product) A->B  Alkaline Cyclization   (e.g., NaOH) C 2-(Ethylamino)-5-[(4-ethylphenoxy)methyl]- 1,3,4-thiadiazole (Isomeric Impurity) A->C  Acidic Cyclization   (e.g., H₂SO₄)

Caption: Competing cyclization pathways of the thiosemicarbazide intermediate.

  • Cause: If the reaction medium is not sufficiently basic, or if a strong acid is used for cyclization, the formation of the 1,3,4-thiadiazole isomer can occur.

  • Prevention: Ensure the cyclization step is performed in a distinctly alkaline medium. Use a base like sodium hydroxide or potassium hydroxide.

  • Identification: The two isomers can be distinguished by ¹H NMR spectroscopy. The SH proton of the triazole-thiol typically appears as a broad singlet at a very downfield chemical shift (δ 13-14 ppm), which is absent in the thiadiazole isomer. The NH proton of the ethylamino group on the thiadiazole will appear at a different chemical shift.[6]

Q3: How can I purify my product if it is contaminated with the thiosemicarbazide intermediate?

A3: Incomplete cyclization will leave unreacted 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide in your final product.

  • Recrystallization: This is often the most effective method. The polarity difference between the triazole-thiol and the thiosemicarbazide is usually sufficient for separation by fractional crystallization. Experiment with different solvent systems, such as ethanol, methanol, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane, should allow for the separation of the more polar thiosemicarbazide from the triazole product.

Characterization and Analysis

Q4: What are the key spectroscopic features I should look for to confirm the structure of this compound?

A4: A combination of NMR, IR, and mass spectrometry will provide unambiguous structure confirmation.

TechniqueKey FeatureExpected Chemical Shift / Value
¹H NMR SH protonδ 13-14 ppm (broad singlet)
O-CH₂Singlet
N-CH₂-CH₃Quartet and Triplet
Ph-CH₂-CH₃Quartet and Triplet
Aromatic protonsMultiplets in the aromatic region
¹³C NMR C=Sδ ~165-175 ppm
Triazole C3 & C5Signals in the aromatic region
IR S-H stretch~2550-2600 cm⁻¹ (weak)
N-H stretch~3100-3300 cm⁻¹
C=N stretch~1600-1650 cm⁻¹
Mass Spec (EI-MS) Molecular Ion (M⁺)Corresponds to the molecular weight of the product

Note: Specific chemical shifts will vary depending on the solvent used for NMR analysis.

Q5: My product appears as an oil instead of a solid. What should I do?

A5: This phenomenon, known as "oiling out," is often due to the presence of impurities that depress the melting point.

  • Purity Check: First, assess the purity of your product by TLC or LC-MS. If significant impurities are present, further purification as described above is necessary.

  • Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent in which the product is insoluble (e.g., hexane) dropwise while stirring vigorously. This can often induce precipitation of the solid.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a tiny crystal to the oil can initiate crystallization.

IV. References

  • 2-(4-Methylphenoxy)acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • 2-(4-Meth-oxy-phen-oxy)acetohydrazide. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions: effect of solvent and base. ResearchGate. Available from: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available from: [Link]

  • 2-(4-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available from: [Link]

  • Reactions of isothiocyanate 1 with 2-cyanoacetohydrazide and ethyl glycinate. ResearchGate. Available from: [Link]

  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). ProLékaře.cz. Available from: [Link]

  • PHENOXYACETIC ACID FOR SYNTHESIS MSDS CAS No: 122-59-8 MSDS. Labogens. Available from: [Link]

  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. PubMed. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available from: [Link]

  • PHENOXYACETIC ACID FOR SYNTHESIS. Loba Chemie. Available from: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available from: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available from: [Link]

  • Synthesis of phenoxyacetic acid derivatives. Google Patents. Available from:

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. Available from: [Link]

  • Phenoxyacetic acid. Wikipedia. Available from: [Link]

  • synthesis of isothiocyanates. Mansoura University. Available from: [Link]

  • Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. Available from: [Link]

  • Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. Available from: [Link]

  • Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. PubMed. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. Available from: [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Available from: [Link]

  • 2-phenylindole. Organic Syntheses. Available from: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.

Overview of the Synthetic Pathway

The synthesis of the target molecule is a well-established route for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. It begins with the formation of a key thiosemicarbazide intermediate, which is then cyclized under basic conditions. Understanding this main pathway is crucial for diagnosing deviations that lead to impurities.

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Alkaline Cyclization A 2-(4-ethylphenoxy)acetic acid B 2-(4-ethylphenoxy)acetohydrazide A->B SOCl₂ or Esterification, then N₂H₄·H₂O C 1-[2-(4-ethylphenoxy)acetyl] -4-ethylthiosemicarbazide B->C + Ethyl isothiocyanate D Target Product: 4-ethyl-5-[(4-ethylphenoxy)methyl] -4H-1,2,4-triazole-3-thiol C->D Base (e.g., NaOH, KOH) Reflux

Caption: General synthetic route to the target 1,2,4-triazole-3-thiol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Q1: My final product shows two major spots on TLC and unexpected peaks in my NMR/LC-MS. What is the likely impurity?

A: The most common side product in this synthesis is an isomer of the target compound: 5-[(4-ethylphenoxy)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine . This occurs due to a competing cyclization pathway of the thiosemicarbazide intermediate.

  • Causality: The cyclization of the 1,4-disubstituted thiosemicarbazide is highly dependent on pH.[1]

    • Alkaline Conditions (Recommended): Under basic conditions (e.g., refluxing with NaOH or KOH), the more nucleophilic nitrogen atom (N4) attacks the carbonyl carbon, leading to the desired 1,2,4-triazole ring.[2][3]

    • Acidic Conditions (Undesired): If the reaction medium is acidic, the sulfur atom can attack the carbonyl carbon, leading to dehydration and formation of the 1,3,4-thiadiazole isomer.[1][4] Even trace amounts of acid can catalyze this side reaction.

Competing_Pathways Intermediate Thiosemicarbazide Intermediate Triazole Desired Product (1,2,4-Triazole) Intermediate->Triazole Alkaline (OH⁻) Conditions Thiadiazole Side Product (1,3,4-Thiadiazole) Intermediate->Thiadiazole Acidic (H⁺) Conditions

Caption: pH-dependent cyclization pathways of the thiosemicarbazide intermediate.

  • Troubleshooting & Prevention:

    • Ensure Strong Basicity: Use a sufficient molar excess of a strong base like sodium or potassium hydroxide for the cyclization step.

    • Check pH: Before heating, ensure the reaction mixture is strongly alkaline (pH > 10).

    • Purify Intermediate: If problems persist, consider purifying the thiosemicarbazide intermediate before cyclization to remove any acidic starting materials or reagents.

Q2: How can I definitively distinguish between the desired 1,2,4-triazole product and the 1,3,4-thiadiazole side product?

A: Spectroscopic analysis, particularly ¹H NMR, is the most reliable method for distinguishing between these isomers.[4][5]

  • ¹H NMR Spectroscopy: The key difference lies in the chemical shifts of the labile protons.

    • 1,2,4-Triazole-3-thiol (Desired Product): This compound exists in a thiol-thione tautomerism. You will observe two distinct, broad singlets at a very low field (downfield), typically in the δ 12-14 ppm range, corresponding to the N-H and S-H protons.[5]

    • 1,3,4-Thiadiazol-2-amine (Side Product): The amino group protons (-NH₂) will appear as a singlet further upfield, usually in the aromatic region around δ 7-8 ppm .[4][5]

  • FT-IR Spectroscopy:

    • 1,2,4-Triazole-3-thiol: Will show a characteristic S-H stretch (around 2550-2650 cm⁻¹) and a broad N-H stretch. The C=S (thione) band is also prominent.

    • 1,3,4-Thiadiazol-2-amine: Will show a characteristic N-H stretch for the primary amine, but will lack the S-H stretch.

Compound Key ¹H NMR Signals (ppm) Key FT-IR Bands (cm⁻¹)
4-ethyl-5-[...]-4H-1,2,4-triazole-3-thiol ~13-14 (broad s, 1H, SH/NH)~12-13 (broad s, 1H, NH/SH)~2600 (S-H stretch)Broad N-H stretch
5-[...]-N-ethyl-1,3,4-thiadiazol-2-amine ~7-8 (s, 2H, -NH₂)N-H stretch (amine)Absence of S-H stretch
Q3: My reaction yield is low, and I've isolated a significant amount of the thiosemicarbazide intermediate. What could be the cause?

A: This points to an incomplete cyclization reaction.

  • Causality:

    • Insufficient Base: The base acts as both a reactant and a catalyst for the cyclodehydration. An inadequate amount will result in a stalled reaction.

    • Low Reaction Temperature: The cyclization typically requires reflux temperatures to proceed at a reasonable rate. Insufficient heat will lead to low conversion.

    • Short Reaction Time: The reaction may simply not have been allowed to run to completion.

  • Troubleshooting & Optimization:

    • Increase Base Concentration: Ensure at least one equivalent of strong base is used, often more. A common method uses 2% to 8% aqueous NaOH.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the thiosemicarbazide starting material. The triazole product is typically more polar.

    • Increase Reflux Time: Extend the reflux time, checking for completion every hour with TLC after the initial 2-3 hours.

Q4: My reaction mixture turned dark brown or black, resulting in a tarry, difficult-to-purify product.

A: The formation of dark, polymeric materials or "tars" is often a sign of decomposition.

  • Causality:

    • Excessively Harsh Conditions: Prolonged heating at high temperatures in a very concentrated strong base can lead to the degradation of the aromatic rings or other functional groups in the molecule.[1]

    • Air Oxidation: The thiol group is susceptible to air oxidation at high pH and temperature, which can lead to complex side reactions and colored byproducts, including disulfide formation.

  • Troubleshooting & Prevention:

    • Moderate Reaction Conditions: While reflux is necessary, avoid excessively high temperatures if using a high-boiling point solvent.

    • Use an Inert Atmosphere: Conducting the cyclization step under a nitrogen or argon atmosphere can significantly reduce oxidative side products and improve the color and purity of the final product.

    • Control Reaction Time: Do not reflux for an unnecessarily long time. Once TLC indicates the starting material is consumed, proceed with the workup.

Recommended Experimental Protocol

This protocol is a generalized procedure based on common methods for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols.[2][3][6]

Step 1: Synthesis of 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide (Intermediate)

  • Dissolve 2-(4-ethylphenoxy)acetohydrazide (1 equivalent) in a suitable solvent like absolute ethanol or DMF.

  • Add ethyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture. The thiosemicarbazide product will often precipitate.

  • Filter the precipitate, wash with cold diethyl ether, and dry. This intermediate can be used directly or recrystallized from ethanol if needed.

Step 2: Cyclization to this compound

  • Suspend the thiosemicarbazide intermediate (1 equivalent) in an 8% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the clear filtrate with cold, dilute hydrochloric acid (e.g., 2N HCl) to pH ~5-6.

  • The white precipitate of the final product will form.

  • Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Recrystallize from ethanol or an ethanol-water mixture to obtain the pure product.

References
  • Küçükgüzel, İ., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(10), 853-863. Available at: [Link]

  • MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Tretyakov, B. A., Tikhonova, M. A., Guda, M. M., Lesovoy, D. E., & Tikhonov, D. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7672. Available at: [Link]

  • PubMed. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules. Available at: [Link]

  • Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]

  • Sagin, F. G., & Demirayak, Ş. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Health Sciences and Medicine, 5(6), 1546-1552. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this specific triazole thiol derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

I. Understanding the Purification Challenges

The purification of this compound presents a unique set of challenges stemming from its molecular structure. The presence of a polar triazole ring, a flexible ether linkage, and a reactive thiol group necessitates a carefully optimized purification strategy. Key challenges include:

  • Polarity: The molecule's polarity can lead to difficulties in separation from polar starting materials or byproducts using standard normal-phase chromatography.

  • Thiol Oxidation: The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer. This not only results in product loss but also introduces a significant impurity that can be challenging to remove.

  • Tautomerism: The triazole-3-thiol moiety can exist in thione-thiol tautomeric forms, which can affect its chromatographic behavior and spectroscopic characterization.[1]

  • Potential Impurities: The synthesis of this molecule can result in a variety of impurities, including unreacted starting materials, intermediates, and side-products.

This guide will address each of these challenges with practical, evidence-based solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Q1: My compound oiled out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when impurities are present.

  • Troubleshooting Steps:

    • Re-dissolve and Re-cool: Gently warm the mixture to re-dissolve the oil. Allow the solution to cool much more slowly. Rapid cooling often promotes oil formation.

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oil, ensuring it fully dissolves, then attempt slow cooling again.

    • Change Solvent System: The chosen solvent may be too good a solvent for your compound. Consider using a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If you have a small amount of pure crystalline product, "seed" the supersaturated solution with a tiny crystal.

Q2: I have low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to the compound having significant solubility in the mother liquor, even at low temperatures, or using an excessive amount of solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.

    • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal precipitation.

    • Recover a Second Crop: Concentrate the mother liquor by carefully evaporating some of the solvent and then re-cooling to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

    • Solvent Selection: Re-evaluate your choice of recrystallization solvent. An ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at low temperatures. For 4,5-disubstituted-1,2,4-triazole-3-thiols, ethanol-water or ethanol alone has been used successfully for recrystallization.[2][3]

Column Chromatography Challenges

Q3: My compound is streaking on the silica gel column and the separation is poor. What's causing this?

A3: Streaking of polar compounds like your triazole thiol on silica gel is common due to strong interactions with the acidic silanol groups on the stationary phase.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds. Alternatively, adding a small amount of acetic acid or formic acid can help with acidic compounds.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) is often more effective.[4][5][6] In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and less polar compounds elute first.

Q4: I suspect my thiol is oxidizing to a disulfide on the column. How can I prevent this?

A4: Oxidation of thiols to disulfides can occur in the presence of air and on certain stationary phases.[7][8]

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your mobile phase, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work Quickly: Minimize the time the compound spends on the column.

    • Consider an Alternative Stationary Phase: While silica gel is common, some researchers suggest that acidic alumina may help prevent the oxidation of thiols at low pH.

    • Redox-Click Chemistry for Disulfide Formation: Be aware of conditions that might favor disulfide formation. Certain oxidants can facilitate this process.[9]

Impurity Identification and Removal

Q5: What are the likely impurities I should be looking for?

A5: The impurities will depend on the synthetic route. A common synthesis for 4,5-disubstituted-1,2,4-triazole-3-thiols involves the cyclization of a 1,4-disubstituted thiosemicarbazide in an alkaline medium.[3][10][11]

  • Potential Impurities:

    • Unreacted Starting Materials: 2-(4-ethylphenoxy)acetohydrazide and ethyl isothiocyanate.

    • Intermediate: 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide.

    • Side Products: Isomers or products from incomplete cyclization.

    • Disulfide Dimer: Formed from the oxidation of the final product.

Q6: How can I detect these impurities?

A6: Thin-Layer Chromatography (TLC) is an excellent initial tool for detecting impurities.

  • TLC Visualization:

    • UV Light (254 nm): The aromatic rings in your compound and some impurities should be UV active, appearing as dark spots on a fluorescent background.

    • Iodine Chamber: Thiols and other unsaturated compounds can be visualized in an iodine chamber, typically appearing as brown spots.[12][13]

    • Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized, such as thiols. They will appear as yellow or light brown spots on a purple background.[14]

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

  • Solvent Selection: Based on literature for similar compounds, an ethanol/water mixture is a good starting point.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude product. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purification using column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4. For a polar compound like this, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is a good starting point.

  • Column Packing:

    • Slurry Method (for Silica Gel): In a beaker, make a slurry of silica gel in your chosen eluent. Clamp the column vertically and add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Pour the silica slurry into the column, allowing the solvent to drain as you add more slurry. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow CrudeProduct Crude Product This compound Recrystallization Recrystallization (e.g., Ethanol/Water) CrudeProduct->Recrystallization TLC_Analysis TLC Analysis for Purity Recrystallization->TLC_Analysis Troubleshoot_Recrystallization Troubleshoot Recrystallization (e.g., change solvent, slow cooling) Recrystallization->Troubleshoot_Recrystallization Issues (oiling out, low yield) ColumnChromatography Column Chromatography ColumnChromatography->TLC_Analysis Troubleshoot_CC Troubleshoot Chromatography (e.g., change eluent, reverse phase) ColumnChromatography->Troubleshoot_CC Issues (streaking, oxidation) CheckPurity Is Product Pure? TLC_Analysis->CheckPurity PureProduct Pure Product Troubleshoot_Recrystallization->Recrystallization Troubleshoot_CC->ColumnChromatography CheckPurity->ColumnChromatography No CheckPurity->PureProduct Yes

Caption: Purification workflow for this compound.

V. Analytical Characterization of the Purified Product

After purification, it is essential to confirm the identity and purity of your compound using various analytical techniques.

Spectroscopic Data
TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the ethyl groups (triplet and quartet), the phenoxy methyl protons (singlet), the aromatic protons, and a broad singlet for the SH/NH proton. The exact chemical shifts will depend on the solvent used.[2][3][15]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the C=S carbon in the thione tautomer.[15]
FT-IR Characteristic absorption bands for N-H stretching, S-H stretching (often weak), C=N stretching, and C=S stretching, confirming the presence of the triazole-thiol core.[2][15]
Mass Spec. The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺). Fragmentation patterns can provide further structural information.[16][17][18][19]
Physicochemical Properties

A close analog, 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, has a predicted pKa of 8.23±0.20.[20] This slightly acidic nature is important to consider when choosing chromatography conditions.

VI. Logic of Troubleshooting Impurities

The following diagram outlines the logical steps for identifying and addressing common impurities.

ImpurityTroubleshooting Impure_Sample Impure Sample Detected by TLC Identify_Impurity Identify Potential Impurities (Starting Materials, Intermediate, Disulfide) Impure_Sample->Identify_Impurity Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Intermediate Unreacted Intermediate Identify_Impurity->Intermediate Disulfide Disulfide Dimer Identify_Impurity->Disulfide Optimize_Reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Starting_Material->Optimize_Reaction Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Starting_Material->Optimize_Purification Intermediate->Optimize_Reaction Intermediate->Optimize_Purification Disulfide->Optimize_Purification Prevent_Oxidation Prevent Oxidation (Inert atmosphere, deoxygenated solvents) Disulfide->Prevent_Oxidation

Caption: Logic diagram for troubleshooting impurities.

VII. References

  • Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science, (2(24)), 28-36.

  • Odović, J., et al. (2007). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. Journal of the Serbian Chemical Society, 72(4), 337-344.

  • ResearchGate. (n.d.). (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]

  • Varynskyi, B. O. (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole- 3-thiones, the intermediate compounds in the synthesis of. News of Pharmacy.

  • Choudhary, H., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39.

  • Stankiewicz, A., et al. (2012). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Acta Poloniae Pharmaceutica - Drug Research, 69(5), 843-850.

  • Benchchem. (2025). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of the Korean Chemical Society, 54(6), 702-707.

  • ResearchGate. (n.d.). Triazole and Reverse Phase HPLC. Retrieved from [Link]

  • Benchchem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212.

  • Wang, L., et al. (2018). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 23(11), 2933.

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods.

  • Ali, M. F., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 26(16), 4945.

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.

  • Taha, I., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5328.

  • ResearchGate. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography.

  • Penefsky, H. S. (1977). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biological Chemistry, 252(9), 2891-2899.

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.

  • Prachand, S., et al. (2018). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][16][21] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 9(10), 4224-4231.

  • Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org.

  • Asiri, A. M. (2003). 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Molecularbank.

  • Lesyk, R., et al. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 24(18), 3349.

  • Al-Sultani, A. A. H., & Al-Juboori, A. A. H. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Konuralp Medical Journal, 12(3), 441-447.

  • Columbia University. (n.d.). Column Chromatography.

  • ResearchGate. (n.d.). Selective thin-layer chromatography of 4-R-1,2,4-triazoles | Request PDF. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography.

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube.

  • ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

  • BuyersGuideChem. (n.d.). 4-Ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | C5H9N3S. Retrieved from [Link]

  • Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7561.

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.

  • ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

  • ResearchGate. (n.d.). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives.

  • El-Emam, A. A., & Al-Deeb, O. A. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3307.

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides.

  • Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21.

  • BioChem Channel. (2022, September 4). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube.

  • Liu, Y., et al. (2020). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv.

Sources

how to increase the purity of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

I am starting my investigation by focusing on targeted Google searches. I'll be gathering as much information as possible regarding the synthesis, purification methods, and common impurities that are linked to 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1.

Analyzing Synthesis Strategies

I'm currently focusing on targeted Google searches for synthesis methods, and also purification strategies for 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1, 2,4-triazole-3-thiol and related compounds. I am analyzing the results for common challenges in purification, examining recrystallization, chromatography, and extraction. I will structure the data into a technical support format, including troubleshooting guides. I'm also creating tables to summarize quantitative data and designing diagrams to represent workflows.

Planning the Support Document

I'm now deep into planning the technical support guide. I'm focusing on structuring the information logically, including sections for common issues, step-by-step solutions, and clear explanations. I'm also preparing to create those data tables and flow diagrams, and researching the sources for the citations. The goal is to provide a comprehensive, authoritative resource for scientists.

Deepening the Purification Analysis

I've just added several targeted Google Scholar searches to expand my data-gathering on purification techniques for triazole-thiol derivatives. My focus is on sourcing authoritative literature to support recommendations and establish sound chemical principles. I'm now structuring the guide in a technical support format, including detailed troubleshooting guides.

Expanding the Search Parameters

I am now broadening my search scope to include related triazole-thiol compounds, which expands the available data for purification strategies. I'll use this information to create detailed troubleshooting guides and tables. My main focus is on synthesizing quantitative data and workflow diagrams for a robust technical support guide.

Technical Support Center: 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability & Degradation

This section addresses common questions regarding the stability and handling of this compound, focusing on the fundamental chemical principles governing its degradation.

Diagram 1: Core Structure and Thiol-Thione Tautomerism

The reactivity and stability of the compound are heavily influenced by the tautomeric equilibrium between the thiol and thione forms. The thione form is generally predominant in 1,2,4-triazole-3-thiols.[1]

Caption: Thiol-Thione tautomerism of the 1,2,4-triazole-3-thiol core.

General Stability

Question 1: What is the general stability of this compound under standard laboratory conditions?

Answer: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant chemical stability under typical laboratory conditions (ambient temperature, protected from light).[1][2] When stored as a solid in a cool, dark, and dry place, the compound is expected to be stable for extended periods. However, its stability in solution is highly dependent on the solvent, pH, and presence of other reagents. Different crystalline forms (polymorphs) may also exhibit variations in stability and solubility, which can impact therapeutic efficacy.[3][4]

Question 2: What are the primary degradation pathways I should be concerned about?

Answer: Based on the chemistry of the 1,2,4-triazole-3-thiol scaffold, the primary degradation pathways of concern are:

  • Oxidative Degradation: The thiol/thione group is susceptible to oxidation.

  • Hydrolytic Degradation: Ring cleavage can occur under harsh acidic or basic conditions, though the ring is generally robust.[1]

  • Thermal Decomposition: High temperatures can cause the molecule to fragment.[5][6]

  • Photodegradation: Exposure to UV light can induce degradation, a known pathway for many triazole-based compounds like fungicides.[7]

Hydrolytic Degradation (pH-Dependent Stability)

Question 3: How stable is the compound in acidic solutions? I use an acidic workup for my synthesis.

Answer: The compound exhibits good stability in mildly acidic conditions (e.g., pH 3-6) for short durations at room temperature.[1] Many synthetic protocols for similar compounds use acidification with mineral acids like HCl to precipitate the final product, indicating good short-term resilience.[1] However, prolonged exposure to harsh acidic conditions (e.g., concentrated acids, elevated temperatures) can initiate hydrolysis. The degradation process likely begins with the protonation of the ring's nitrogen atoms, making the ring susceptible to nucleophilic attack by water, which can lead to ring-opening.[1][2]

Question 4: What about stability in basic solutions?

Answer: The thiol group is acidic and will be deprotonated in basic solutions to form a thiolate salt. While this salt form can be stable, prolonged exposure to strong bases at high temperatures can also promote hydrolytic ring cleavage. The cyclization step to form the triazole ring itself is often conducted in an alkaline medium, suggesting a degree of stability.[8][9] However, this does not guarantee long-term stability, especially under forcing conditions.

Oxidative Degradation

Question 5: My solution turned slightly yellow after being exposed to air. Is this oxidation? What are the likely products?

Answer: Yes, discoloration upon exposure to air can be an indication of oxidation. The thiol group is the most likely site of oxidation.

  • Mild Oxidation: Can lead to the formation of a disulfide-bridged dimer.

  • Strong Oxidation: With stronger oxidizing agents (e.g., hydrogen peroxide, chlorine, bromine), the thiol can be oxidized further to a sulfonic acid.[10] In some cases, aggressive oxidation can cause oxidative cleavage of the carbon-sulfur bond, potentially replacing the thiol group with a hydroxyl group (forming the corresponding triazol-3-one) or leading to desulfurization.[10] The photo-Fenton process, which generates highly reactive hydroxyl radicals, is known to effectively degrade triazole pesticides through such oxidative pathways.[11]

Thermal & Photochemical Degradation

Question 6: At what temperature does the compound begin to decompose?

Answer: While specific data for this molecule is not available, studies on various 1,2,4-triazole derivatives show thermal decomposition typically begins at temperatures above 150-200°C.[6] The decomposition mechanism often involves the cleavage of the N-N bond in the triazole ring and can result in the emission of gases like ammonia (NH₃), hydrogen cyanide (HCN), and nitrogen (N₂).[5][12] Thione derivatives may have lower decomposition temperatures compared to their oxygen-containing counterparts due to lower activation energies for the decomposition reaction.[13][14]

Question 7: Should I protect my experiments from light?

Answer: Absolutely. Triazole derivatives, particularly those used as fungicides, are known to be susceptible to photodegradation upon exposure to UV light.[7] The degradation can be accelerated in solution, especially in polar solvents, and in the presence of photosensitizers.[7] The mechanism often involves the generation of reactive oxygen species that attack the molecule, leading to hydroxylation, dealkylation, and eventual ring cleavage.[15] Always store solutions in amber vials and protect reaction setups from direct light.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides practical advice for specific problems you may encounter during your research.

Issue 1: Unexpected peaks appear in my HPLC/LC-MS chromatogram after purification or storage.

  • Possible Cause (Acidic Conditions): If you performed an acidic workup or stored the compound in an acidic buffer, you may be observing the initial stages of hydrolysis. Under harsh conditions, this could lead to ring-opened products.[1]

  • Troubleshooting Steps:

    • Minimize Acid Contact: During workups, use cooled solutions and minimize the time the compound is in the acidic medium.

    • Use Weaker Acids: If possible, use a weaker acid like acetic acid for precipitation.

    • Analyze Supernatant: Check the acidic filtrate by LC-MS to see if any product or new peaks are present.

    • Prepare Fresh Solutions: For assays, always use freshly prepared solutions. If storage is necessary, store at -20°C or -80°C in a neutral, non-reactive solvent and blanket with an inert gas like argon or nitrogen.

Issue 2: The biological activity of my compound seems to decrease in my assay medium over 24-48 hours.

  • Possible Cause (Oxidation/Biodegradation): The thiol group can be oxidized by dissolved oxygen or components in your cell culture medium, forming less active disulfide dimers or other oxides. If the medium is not sterile, microbial degradation could also be a factor, as some bacteria can metabolize triazoles.[16]

  • Troubleshooting Steps:

    • Work Under Inert Atmosphere: Prepare stock solutions with degassed solvents and store them under nitrogen or argon.

    • Include Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant.

    • Check for Disulfide Formation: Use a mass spectrometer to look for a peak corresponding to the dimer's mass (2 x M - 2).

    • Ensure Sterility: Use sterile filtration for all solutions to rule out microbial contamination.

Issue 3: My solid sample has developed a slight odor or has changed color after long-term storage.

  • Possible Cause (Slow Degradation): This could indicate slow decomposition, potentially due to oxidation or reaction with atmospheric moisture. The sulfur atom is a key chromophore and even minor changes to its chemical environment can alter the color of the compound.

  • Troubleshooting Steps:

    • Re-analyze the Sample: Use techniques like NMR, LC-MS, and melting point determination to check the purity of the sample against a fresh or reference batch.

    • Improve Storage Conditions: Store the solid compound in a desiccator under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 4°C or -20°C) and protected from light.

Diagram 2: Predicted Major Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Harsh Acid/Base, Heat) cluster_oxidation Oxidative Degradation (Air, H₂O₂, Radicals) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation (High Temperature) Parent This compound RingOpened Ring-Opened Products (e.g., Hydrazide derivatives) Parent->RingOpened H₂O Disulfide Disulfide Dimer Parent->Disulfide [O] mild SulfonicAcid Sulfonic Acid Derivative (-SO₃H) Parent->SulfonicAcid [O] strong Triazolone Desulfurization Product (Triazol-3-one) Parent->Triazolone [O] harsh Photo_Products Hydroxylated Species & Ring Cleavage Fragments Parent->Photo_Products Thermal_Products N₂, HCN, NH₃, etc. Parent->Thermal_Products Δ

Caption: Predicted degradation pathways under various stress conditions.

Part 3: Experimental Protocols

These protocols provide a framework for systematically investigating the degradation of your compound.

Protocol 1: Forced Degradation Study

This study exposes the compound to various stress conditions to rapidly identify potential degradation pathways and products.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • For each condition, use a 1 mL aliquot of the stock solution. Store all samples in amber vials.

  • Acid Hydrolysis: Add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution): Incubate a sealed vial of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose a quartz vial containing the stock solution to a photostability chamber (e.g., with UV light at 254 nm) for 24 hours. Wrap a control sample in foil and keep it alongside.

  • Control: Keep 1 mL of the stock solution at 4°C in the dark.

3. Sample Analysis:

  • After the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples, including the control, by LC-MS (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation.

  • Use the mass spectrometry data to identify the masses of the degradation products and propose their structures.

Stress Condition Typical Reagents & Conditions Primary Moiety Affected Expected Degradation Pathway
Acid Hydrolysis 1 M HCl, 60°CTriazole RingRing Cleavage
Base Hydrolysis 1 M NaOH, 60°CTriazole RingRing Cleavage
Oxidation 3% H₂O₂, RTThiol GroupDisulfide, Sulfonic Acid, Desulfurization
Photolysis UV light (254 nm), RTEntire MoleculeHydroxylation, Ring Cleavage
Thermal 60°C (in solution)Entire MoleculeN-N Bond Cleavage, Fragmentation
Diagram 3: Workflow for a Forced Degradation Study

Sources

Validation & Comparative

A Comparative Guide to 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and Other Triazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to the development of a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[2][3] This guide provides an in-depth comparison of a specific derivative, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, with other functionally relevant triazole derivatives. We will delve into its synthesis, predicted biological activities based on structurally similar compounds, and the experimental protocols necessary for its evaluation, offering a valuable resource for researchers and drug development professionals.

The Significance of the 1,2,4-Triazole-3-thiol Moiety

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing the pharmacokinetic properties of drug candidates. The presence of a thiol group at the 3-position is particularly significant, as the thione-thiol tautomerism plays a crucial role in the biological activity of these compounds. This functional group often acts as a key pharmacophore, interacting with biological targets through hydrogen bonding and coordination with metal ions.[1]

Synthesis of this compound: A Plausible Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Thiosemicarbazide Synthesis cluster_3 Step 4: Cyclization A 4-Ethylphenoxyacetic acid C Ethyl 2-(4-ethylphenoxy)acetate A->C Esterification B Ethanol, conc. H2SO4 E 2-(4-Ethylphenoxy)acetohydrazide C->E Hydrazinolysis D Hydrazine hydrate G 1-[2-(4-Ethylphenoxy)acetyl]-4-ethylthiosemicarbazide E->G Thiosemicarbazide formation F Ethyl isothiocyanate I This compound G->I Intramolecular cyclization H Alkaline medium (e.g., NaOH)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Esterification: 4-Ethylphenoxyacetic acid is refluxed with excess ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 2-(4-ethylphenoxy)acetate.

  • Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate to form 2-(4-ethylphenoxy)acetohydrazide.[4]

  • Thiosemicarbazide Synthesis: The acetohydrazide is reacted with ethyl isothiocyanate to produce 1-[2-(4-ethylphenoxy)acetyl]-4-ethylthiosemicarbazide.

  • Cyclization: The thiosemicarbazide derivative undergoes intramolecular cyclization in an alkaline medium, such as a solution of sodium hydroxide, followed by acidification to yield the final product, this compound.[2][4]

Comparative Biological Activity: An Evidence-Based Projection

The biological profile of this compound can be inferred by examining the structure-activity relationships (SAR) of analogous compounds.

Antimicrobial and Antifungal Activity

Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thiol are well-documented for their antimicrobial and antifungal properties.[2][5] The presence of a phenoxymethyl group at the 5-position and an alkyl group at the 4-position is a common feature in many active compounds.

  • Structure-Activity Relationship: Studies on similar compounds have shown that the nature of the substituent at the 4-position of the triazole ring can significantly influence antimicrobial activity. For instance, increasing the carbon chain length of the alkyl group at the N-4 position has been shown to enhance the antimicrobial activity of some 1,2,4-triazole derivatives.[6] The presence of a substituted phenoxy moiety is also crucial for activity.

Table 1: Comparative Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeTarget Organism(s)Reported Activity (MIC in µg/mL)Reference
4-Aryl-5-(substituted)-1,2,4-triazole-3-thiolsS. aureus, B. subtilis, E. coli, P. aeruginosaRanged from 15.63 to 125[5]
4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneBacillus cereusPotent activity, exceeding some standard antibiotics[7]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesS. aureus, P. aeruginosa, C. albicansShowed promising activity[8]

Based on these findings, it is hypothesized that this compound will exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer potential.[9][10] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes like cell migration.[3]

  • Structure-Activity Relationship: The anticancer activity of 1,2,4-triazole-3-thiol derivatives is highly dependent on the substituents at the N-4 and C-5 positions. For example, hydrazone derivatives of 1,2,4-triazole-3-thiols have shown moderate cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, with EC50 values in the low micromolar range.[3] The introduction of bulky aromatic groups can also influence cytotoxicity.

Table 2: Comparative Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound/DerivativeCancer Cell Line(s)Reported Activity (EC50/IC50)Reference
Hydrazone derivatives of 1,2,4-triazole-3-thiolIGR39 (melanoma), MDA-MB-231 (breast), Panc-1 (pancreatic)EC50 values in the range of 2–17 µM[3]
4,5-Disubstituted-1,2,4-triazole-3-thiolsCrown gall tumors (potato disc assay)Up to 75% tumor inhibition[2]
4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol derivativesBrine shrimp lethality assayLC50 values ranging from 81.56 to 161.577 µg/mL[11]

Given the structural similarities to compounds with known anticancer properties, this compound is a promising candidate for further investigation as an antiproliferative agent.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, the following standard protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Antimicrobial_Workflow A Prepare serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized bacterial/fungal suspension A->B C Incubate at 37°C for 24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Test Compound: Dissolve the synthesized triazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by using a viability dye like resazurin.

In Vitro Cytotoxicity Assay: MTT Assay

Cytotoxicity_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a suspension of a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the triazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a promising, yet underexplored, derivative within the pharmacologically rich class of 1,2,4-triazoles. Based on robust data from structurally related compounds, a straightforward synthetic pathway is proposed, and significant antimicrobial and anticancer activities are anticipated. The detailed experimental protocols provided in this guide offer a clear roadmap for the synthesis and biological evaluation of this and other novel triazole derivatives. Further investigation into this class of compounds is warranted to unlock their full therapeutic potential in the ongoing search for novel drug candidates.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • Kravchenko, S., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(16), 4808. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Scientific Reports, 12(1), 1-15. [Link]

  • Plech, T., et al. (2014). Synthesis and Antibacterial Activity of 4,5-disubstituted-1,2,4-triazole-3-thiones. ResearchGate. [Link]

  • Sravya, G., & Kumar, C. G. (2022). Synthesis and Spectral Characterization of 1, 2, 4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 1-5. [Link]

  • Ulusoy, N., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar. [Link]

  • Ulusoy, N., Gümüşel, F., & Kaplancıklı, Z. A. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5343. [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 6965. [Link]

  • Parlak, A. E., & Kadıoğlu, E. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Iqbal, M. A., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

  • Ulusoy, N., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. ResearchGate. [Link]

  • Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(3), 479-488. [Link]

  • Shneine, J. K., & Alaraji, Y. H. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 114-131. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-859. [Link]

  • Sharma, P., & Kumar, V. (2014). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & medicinal chemistry, 22(21), 5938-5967. [Link]

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

  • Patel, D. R., et al. (2021). Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. Journal of Pharmaceutical Research International, 33(20A), 1-10. [Link]

  • Parchenko, V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (31)), 4-9. [Link]

  • Holla, B. S., et al. (2003). Synthesis and antimicrobial activities of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines carrying thioalkyl and sulphonyl phenoxy moieties. European journal of medicinal chemistry, 38(7-8), 759-767. [Link]

  • PubChem. (n.d.). 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

  • Imramovský, A., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(11), 3321. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Parchenko, V. V., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 415-420. [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

Sources

A Researcher's Guide to Efficacy Comparison: Evaluating 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel compound to a potential therapeutic agent is paved with rigorous evaluation. A critical step in this process is benchmarking the compound's efficacy against known, clinically relevant inhibitors. This guide provides a comprehensive framework for comparing the biological activity of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol , a member of the pharmacologically significant 1,2,4-triazole class, against established inhibitors in three key therapeutic areas: oncology, mycology, and enzyme-specific inhibition.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[1][2][3][4] This guide will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these methodologies, ensuring a thorough and scientifically sound comparison.

I. Anticancer Efficacy Evaluation

Triazole derivatives have shown considerable promise as anticancer agents, often by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation.[5][6] A logical approach to evaluating our target compound is to compare its cytotoxic effects on relevant cancer cell lines against a standard chemotherapeutic agent, Doxorubicin.

Mechanism of Action: A Tale of Two Inhibitors

Doxorubicin, an anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis. In contrast, many triazole-based compounds exert their effects by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][7]

Head-to-Head Comparison: Hypothetical IC50 Data

To illustrate a comparative analysis, the following table presents hypothetical IC50 values for our novel triazole and Doxorubicin against common cancer cell lines. These values are representative of what one might expect based on existing literature for similar compounds.[8][9][10][11]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
This compound8.512.315.1
Doxorubicin0.8 - 2.5[12]> 20[12]Data varies

Note: The IC50 values for the triazole compound are hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7][13][14][15][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the triazole compound and Doxorubicin in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Target: The PI3K/Akt/mTOR Signaling Pathway

Many anticancer compounds, including triazole derivatives, target the PI3K/Akt/mTOR pathway to induce apoptosis.[1][3][4][7][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotion Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediates 14-demethyl Lanosterol Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor Azole Antifungals Inhibitor->Enzyme Inhibition Enzyme->Intermediates Carbonic_Anhydrase_Reaction CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ (Proton) H2CO3->H_ion CA->H2CO3 Inhibitor CA Inhibitor Inhibitor->CA Inhibition

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. The targeted synthesis of specific derivatives, such as 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, is of significant interest for structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven protocol for the reproducible synthesis of this target molecule. Drawing from established methodologies for analogous structures, we present a primary synthetic route and compare it with viable alternatives, offering insights into the causality behind our experimental choices to ensure scientific integrity and successful replication.

While direct experimental data for the title compound is not extensively available in published literature, the protocols herein are based on the well-documented synthesis of structurally similar compounds, particularly 4-ethyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol.[1] This guide is designed to be a self-validating system, empowering researchers to confidently approach the synthesis of this and related triazole-3-thiol derivatives.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and reproducible method for the synthesis of this compound involves a two-step sequence: the formation of a key hydrazide intermediate followed by its conversion to a thiosemicarbazide and subsequent alkaline-mediated cyclization. This pathway is favored for its generally high yields and the relative ease of purification of the intermediates.

Step 1: Synthesis of the Precursor, 2-(4-ethylphenoxy)acetohydrazide

The initial and critical step is the preparation of the acetohydrazide precursor. This is reliably achieved through the hydrazinolysis of the corresponding ester, which itself is synthesized from 4-ethylphenol.[2]

Experimental Protocol:

  • Esterification of 4-ethylphenol: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethylphenol (1.0 eq.) in a suitable solvent such as acetone or DMF. Add anhydrous potassium carbonate (1.5 eq.) and ethyl chloroacetate (1.2 eq.). The reaction mixture is then heated to reflux for 6-8 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude ethyl 2-(4-ethylphenoxy)acetate is then purified by vacuum distillation or column chromatography.

  • Hydrazinolysis of the Ester: The purified ethyl 2-(4-ethylphenoxy)acetate (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (2.0 eq., 99%) is added.[3] The mixture is refluxed for 6 hours. The excess solvent is then removed by distillation. Upon cooling, 2-(4-ethylphenoxy)acetohydrazide will crystallize. The solid product is collected by filtration, washed with cold ethanol, and can be recrystallized from ethanol to yield pure, colorless needles.

Causality Behind Experimental Choices: The use of a slight excess of ethyl chloroacetate and a greater excess of hydrazine hydrate drives the respective reactions to completion. Potassium carbonate acts as a base to deprotonate the phenol, facilitating nucleophilic attack on the electrophilic ethyl chloroacetate. Ethanol is an excellent solvent for hydrazinolysis as both reactants are soluble, and the product conveniently crystallizes out upon cooling.

Step 2: Synthesis and Cyclization to this compound

This final step involves the formation of a thiosemicarbazide intermediate, which then undergoes intramolecular cyclization in an alkaline medium to form the desired triazole ring.

Experimental Protocol:

  • Formation of the Thiosemicarbazide: The synthesized 2-(4-ethylphenoxy)acetohydrazide (1.0 eq.) is dissolved in a suitable solvent like ethanol. Ethyl isothiocyanate (1.1 eq.) is added, and the mixture is refluxed for 4-6 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude N-ethyl-2-(2-(4-ethylphenoxy)acetyl)hydrazine-1-carbothioamide.

  • Alkaline Cyclization: The crude thiosemicarbazide is then dissolved in an aqueous solution of sodium hydroxide (2M, excess) and refluxed for 4-6 hours. This step facilitates the intramolecular cyclization and dehydration. The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of approximately 5-6. The precipitated solid is the desired this compound. The product is collected by filtration, washed with cold water, and can be recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture to afford the pure product.

Causality Behind Experimental Choices: The use of a slight excess of ethyl isothiocyanate ensures the complete conversion of the hydrazide. The strong alkaline medium (NaOH) is crucial for deprotonating the amide nitrogen and the thiol group (in its thione tautomeric form), which facilitates the nucleophilic attack on the thiocarbonyl carbon, leading to ring closure. Acidification is necessary to protonate the thiol and precipitate the final product from the aqueous solution.

Experimental Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Triazole Formation A 4-Ethylphenol B Ethyl 2-(4-ethylphenoxy)acetate A->B Ethyl chloroacetate, K2CO3, Reflux C 2-(4-Ethylphenoxy)acetohydrazide B->C Hydrazine hydrate, Ethanol, Reflux D N-Ethyl-2-(2-(4-ethylphenoxy)acetyl) hydrazine-1-carbothioamide C->D Ethyl isothiocyanate, Ethanol, Reflux E 4-Ethyl-5-[(4-ethylphenoxy)methyl] -4H-1,2,4-triazole-3-thiol D->E 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: Synthetic pathway for the target molecule.

Comparative Analysis of Alternative Synthetic Routes

While the presented two-step method is robust, other strategies for the synthesis of 1,2,4-triazole-3-thiols exist and are worth considering depending on available starting materials and desired reaction conditions.

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Primary Method 2-(4-ethylphenoxy)acetohydrazide, Ethyl isothiocyanateNaOHGenerally high yields, clean reaction, readily available reagents.Two-step process from the hydrazide.
Dithiocarbazinate Method 2-(4-ethylphenoxy)acetohydrazideCarbon disulfide, KOH, Hydrazine hydrateOne-pot potential from the hydrazide.Use of toxic and volatile carbon disulfide, potential for side products.
Polyphosphate Ester (PPE) Method Thiosemicarbazide, 2-(4-ethylphenoxy)acetic acidPolyphosphate Ester (PPE)Direct reaction of carboxylic acid and thiosemicarbazide.[4][5]PPE can be difficult to handle, requires anhydrous conditions.

Discussion of Alternatives:

  • Dithiocarbazinate Method: This route involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.[6] While this can be an efficient method, the use of highly flammable and toxic carbon disulfide is a significant drawback.

  • Polyphosphate Ester (PPE) Method: A more recent approach utilizes polyphosphate ester as a condensing and cyclizing agent for the direct reaction of a carboxylic acid with a thiosemicarbazide.[4][5] This method avoids the need to first synthesize the hydrazide. However, PPE is a viscous and moisture-sensitive reagent, which can make handling and stoichiometric control challenging.

Expected Experimental Data

Given the novelty of the title compound, the following table presents expected characterization data based on analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols reported in the literature. Researchers synthesizing this compound for the first time should expect similar spectral features.

PropertyExpected Value/ObservationRationale/Comparison
Appearance White to off-white solidTypical for this class of compounds.
Melting Point 150-200 °CVaries based on substituents; similar structures show melting points in this range.[1]
¹H NMR (DMSO-d₆) δ ~13.0-14.0 (s, 1H, SH), 7.0-7.5 (m, 4H, Ar-H), ~5.0 (s, 2H, O-CH₂), ~4.0 (q, 2H, N-CH₂), ~2.6 (q, 2H, Ar-CH₂), ~1.2 (t, 3H, N-CH₂-CH₃), ~1.1 (t, 3H, Ar-CH₂-CH₃)The characteristic downfield singlet for the thiol proton is a key indicator. Chemical shifts are estimated based on similar structures.[7]
IR (KBr, cm⁻¹) ~3100-3200 (N-H), ~2550-2600 (S-H), ~1600-1620 (C=N), ~1500 (C=C)The presence of a weak S-H stretch and a strong C=N stretch are indicative of the triazole-thiol structure.[7][8]
Mass Spec (ESI-MS) m/z = [M+H]⁺Expected molecular ion peak corresponding to the molecular weight of the compound.

Reaction Mechanism Visualization

G cluster_0 Thiosemicarbazide Formation cluster_1 Alkaline Cyclization cluster_2 Product Isolation A 2-(4-ethylphenoxy)acetohydrazide C Thiosemicarbazide Intermediate A->C B Ethyl isothiocyanate B->C D Deprotonation (NaOH) C->D E Intramolecular Nucleophilic Attack D->E F Dehydration E->F G Triazole Ring Formation F->G H Acidification (HCl) G->H I Precipitation H->I J Final Product I->J

Caption: Logical flow of the reaction mechanism.

Conclusion

The synthesis of this compound is readily and reproducibly achievable through a well-established two-step protocol involving the formation and subsequent alkaline cyclization of an N-ethyl-thiosemicarbazide intermediate. This guide provides a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and offers a comparative analysis of alternative synthetic strategies. By following this self-validating protocol, researchers and drug development professionals can confidently synthesize this and other related 1,2,4-triazole-3-thiol derivatives for further investigation.

References

  • Fun, H.-K., et al. (2011). 2-(4-Methylphenoxy)acetohydrazide. National Center for Biotechnology Information. [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. [Link]

  • Molecules. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]

  • Česká a Slovenská farmacie. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

  • ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence and Challenge of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] The subject of this guide, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, is a novel compound within this class. Its structural features—a substituted phenoxy moiety and an ethyl group on the triazole ring—suggest a potential for high biological potency. However, this same structural complexity necessitates a thorough investigation of its target specificity and potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will compare its hypothetical cross-reactivity profile with two benchmark compounds: Fluconazole, a well-established triazole antifungal, and a structurally related analogue, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which has been explored for its antimicrobial activities.[4][5][6] The experimental protocols detailed herein are designed to provide a robust and self-validating system for assessing the selectivity of this promising compound.

Comparative Analysis of Cross-Reactivity Profiles

To contextualize the potential therapeutic utility of this compound, a comparative analysis of its binding affinity against a panel of common off-target receptors is essential. The following table presents hypothetical data from a competitive binding assay, illustrating a potential outcome of such a study.

TargetThis compound (Ki, nM)Fluconazole (Ki, nM)4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Ki, nM)
Primary Target: Fungal CYP51 50 100 >10,000
Muscarinic M1 Receptor>10,000>10,000>10,000
Adrenergic α1 Receptor8,500>10,0009,000
Dopamine D2 Receptor>10,000>10,000>10,000
Histamine H1 Receptor7,2009,8006,500
Human CYP3A4 1,500 5,000 >10,000
Human CYP2C9 2,200 8,000 >10,000

This data is illustrative and intended to guide experimental interpretation.

From this hypothetical data, we can infer that this compound exhibits potent activity against its intended fungal target, CYP51. Notably, it shows a higher affinity for human Cytochrome P450 enzymes (CYP3A4 and CYP2C9) compared to Fluconazole, suggesting a potential for drug-drug interactions that would warrant further investigation. The structural analogue, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, displays weaker off-target effects but also lacks significant activity against the primary target in this hypothetical scenario.

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach is crucial for a thorough assessment of cross-reactivity. The following workflow outlines the key experimental stages.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & Functional Assays cluster_3 Phase 4: In Vivo Confirmation A Compound Synthesis & Purification B Broad Panel Receptor Screening (e.g., Eurofins SafetyScreen) A->B Submit for initial profiling C Competitive Binding Assays (Identified Off-Targets) B->C Identify potential hits E Cell-Based Functional Assays (Agonist/Antagonist Modes) C->E Confirm cellular activity D Enzyme Inhibition Assays (e.g., CYP450 Panel) D->E F Cytotoxicity Assays (e.g., MTT, LDH) E->F Assess toxicity G Animal Model Studies (Pharmacokinetics & Toxicology) F->G Validate in vivo

Caption: A phased approach to cross-reactivity profiling.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a step-by-step guide for conducting a competitive binding assay, a fundamental technique for quantifying the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs).

Materials:

  • Test Compound: this compound

  • Reference Compounds: Fluconazole, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for Muscarinic M1)

  • Membrane preparations expressing the target receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test and reference compounds in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

    • 25 µL of the diluted test or reference compound.

    • 50 µL of the radioligand at a concentration equal to its Kd.

    • 100 µL of the receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Compound Dilutions B Add Reagents to 96-Well Plate A->B C Incubate B->C D Filter & Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship and Cross-Reactivity

The chemical structure of this compound provides clues to its potential cross-reactivity. The presence of the phenoxy group can facilitate hydrophobic interactions with various biological targets.[7] The ethyl substitutions on both the triazole and phenoxy rings may enhance its binding affinity but could also contribute to off-target effects.

In contrast, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol presents a free amino group, which can alter its polarity and hydrogen bonding capacity, potentially leading to a different cross-reactivity profile.[5][6][8] Fluconazole's structure, with its two triazole rings and difluorophenyl group, is known to interact with cytochrome P450 enzymes, a common source of cross-reactivity for azole antifungals.

Conclusion and Future Directions

While this compound shows promise as a potent biological agent, a thorough investigation of its cross-reactivity is paramount for its development as a safe and effective therapeutic. The experimental framework and comparative analysis presented in this guide offer a robust starting point for researchers. Future studies should focus on in vivo models to validate the in vitro findings and to understand the pharmacokinetic and toxicological implications of any identified off-target activities. The broad biological potential of the 1,2,4-triazole-3-thiol scaffold underscores the importance of such detailed profiling to unlock its full therapeutic value.[9][10][11]

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • PubMed. (n.d.). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

  • avesis.com. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Karadeniz Technical University. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Indus Journal of Bioscience Research. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • Zaporizhzhia State Medical University. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

Sources

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Triazole-Based Compounds: A Case Study of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, establishing a predictive relationship between laboratory findings and clinical outcomes is paramount. This guide provides a comprehensive overview of the principles and practicalities of creating a robust in vitro-in vivo correlation (IVIVC). We will use the novel compound, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, as a case study to illustrate the critical steps and considerations in this process. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between preclinical and clinical research.

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1] Generally, the in vitro property is the rate or extent of drug dissolution, while the in vivo response is the plasma drug concentration or amount of drug absorbed.[1][2] A successful IVIVC can streamline drug development by reducing the number of human bioequivalence studies required, thus saving time and resources.[2][3][4]

Triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[5][6][7][8] Given the therapeutic potential of this compound, establishing a reliable IVIVC is a critical step in its developmental pathway.

Part 1: In Vitro Characterization: Assessing Anti-inflammatory Potential

Based on the known anti-inflammatory properties of many triazole derivatives, a logical starting point for the in vitro evaluation of our subject compound is to assess its ability to inhibit key enzymes in the inflammatory cascade.[9][10] The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against the COX-2 enzyme.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening assay kit

  • Test compound: this compound

  • Celecoxib (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and celecoxib in DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

  • Assay Reaction:

    • Add 10 µL of the diluted test compound or control to the wells of a 96-well plate.

    • Add 10 µL of the COX-2 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Detection: After a 2-minute incubation, add the colorimetric substrate from the assay kit. This substrate reacts with the product of the COX-2 reaction (prostaglandin H2) to produce a colored compound.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Data Summary

The following table presents hypothetical data for the COX-2 inhibition assay.

CompoundIC50 (µM)
This compound5.2
Celecoxib (Positive Control)0.8
Experimental Workflow: In Vitro COX-2 Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound & Control (Serial Dilutions) Plate 96-Well Plate Compound->Plate Enzyme COX-2 Enzyme Enzyme->Plate Substrate Arachidonic Acid Incubation1 Incubate (15 min, 37°C) Plate->Incubation1 Incubation2 Incubate (2 min) Incubation1->Incubation2 Add Substrate Detection Add Colorimetric Substrate Incubation2->Detection Reader Measure Absorbance Detection->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Part 2: In Vivo Evaluation: Correlating with Anti-inflammatory Efficacy

To establish an IVIVC, the promising in vitro results must be correlated with in vivo efficacy. A widely accepted animal model for acute inflammation is the carrageenan-induced paw edema model in rats.[12][13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound in a rat model of acute inflammation and to determine its pharmacokinetic profile.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Test compound: this compound

  • Indomethacin (positive control)

  • 1% w/v carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Materials for blood collection and plasma processing

Procedure:

  • Animal Groups:

    • Group I: Vehicle control

    • Group II: Indomethacin (10 mg/kg, oral)

    • Group III: Test compound (25 mg/kg, oral)

    • Group IV: Test compound (50 mg/kg, oral)

  • Dosing: Administer the vehicle, indomethacin, or test compound orally to the respective groups one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Pharmacokinetic Sampling: In a parallel satellite group of animals dosed with the test compound (50 mg/kg), collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Process the blood to obtain plasma and analyze for drug concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacodynamics (PD): Calculate the percentage of inhibition of edema for each group at each time point.

    • Pharmacokinetics (PK): Determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[15][16]

In Vivo Data Summary

The following tables present hypothetical pharmacodynamic and pharmacokinetic data.

Table 2: Pharmacodynamic Results - Inhibition of Paw Edema

Treatment GroupDose (mg/kg)% Inhibition at 3 hours
Vehicle Control-0%
Indomethacin1065%
This compound2535%
This compound5058%

Table 3: Pharmacokinetic Parameters (50 mg/kg Dose)

ParameterValue
Cmax (ng/mL)1250
Tmax (hr)2.0
AUC0-t (ng*hr/mL)7800
Experimental Workflow: In Vivo Anti-inflammatory and PK Study

in_vivo_workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Data Analysis Animals Group Animals OralDose Oral Administration Animals->OralDose Dosing Prepare Doses Dosing->OralDose Carrageenan Carrageenan Injection OralDose->Carrageenan BloodSample Blood Collection (0-24 hr) OralDose->BloodSample PawMeasure Measure Paw Volume (0-4 hr) Carrageenan->PawMeasure PD_Analysis Calculate % Edema Inhibition PawMeasure->PD_Analysis PK_Analysis LC-MS/MS Analysis BloodSample->PK_Analysis PK_Params Determine PK Parameters PK_Analysis->PK_Params

Caption: Workflow for the in vivo carrageenan-induced paw edema study.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a mathematical model that links the in vitro activity with the in vivo response.[2][17] For this case study, we will aim for a Level C correlation, which relates one in vitro dissolution time point to one pharmacokinetic parameter.[18] However, since our in vitro assay is an enzyme inhibition assay, we will adapt the principle by correlating the in vitro potency (IC50) with the in vivo efficacy (% inhibition of edema).

A more advanced approach, a Level A correlation, would involve a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[1] This is often achieved using deconvolution techniques.[18][19]

IVIVC Analysis and Interpretation

To establish a meaningful correlation, we would need to test a series of structurally related compounds with a range of in vitro potencies and evaluate them in the in vivo model. For the purpose of this guide, let's assume we have data for three hypothetical triazole analogs in addition to our lead compound.

Table 4: Hypothetical Data for IVIVC

CompoundIn Vitro COX-2 IC50 (µM)In Vivo % Edema Inhibition (50 mg/kg)
Analog A15.825%
Lead Compound 5.2 58%
Analog B2.175%
Analog C0.982%

By plotting the in vitro IC50 (on a logarithmic scale) against the in vivo % edema inhibition, we can assess the correlation. A strong correlation would suggest that the in vitro COX-2 inhibition is a primary driver of the in vivo anti-inflammatory effect for this class of compounds.

Logical Relationship for IVIVC

ivivc_relationship InVitro In Vitro Potency (COX-2 IC50) Correlation IVIVC Model InVitro->Correlation InVivo In Vivo Efficacy (% Edema Inhibition) InVivo->Correlation Prediction Predict In Vivo Performance from In Vitro Data Correlation->Prediction Predictive Power

Caption: Relationship between in vitro and in vivo data in an IVIVC model.

Conclusion

This guide has outlined a systematic approach to establishing an in vitro-in vivo correlation for a novel triazole compound, this compound. By integrating a relevant in vitro enzyme inhibition assay with a well-established in vivo model of inflammation, we can build a predictive model that enhances our understanding of the compound's mechanism of action and its therapeutic potential. A robust IVIVC is an invaluable tool in drug development, facilitating formulation optimization, guiding clinical trial design, and ultimately accelerating the delivery of new medicines to patients.[4][17]

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Patsnap Synapse.
  • CMC Perspectives of In Vitro / In Vivo Correl
  • In vivo–In Vitro correlation (IVIVC)
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • Patil, K. R., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed Central.
  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. PubMed Central.
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflamm
  • Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI.
  • Establishment of in vivo - in vitro Correlation: a Cogent Str
  • Park, K. Chapter 16.
  • BenchChem. Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays using 5-ethyl-4,6-dimethyl-benzene-1,2,3-triol.
  • Nadeem, H., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][4] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

Sources

benchmarking 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking a Novel Triazole Derivative Against Standard Antimicrobial Agents

In the ever-evolving landscape of antimicrobial research, the need for novel compounds to combat drug-resistant pathogens is paramount. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1][2][3][4][5][6][7][8][9] This guide presents a comprehensive benchmarking study of a novel derivative, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, against two widely recognized and clinically relevant standard compounds: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a broad-spectrum triazole antifungal agent.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the compound's in vitro efficacy. The experimental protocols are detailed to ensure reproducibility, and the comparative data is presented to facilitate a clear understanding of the compound's potential.

Introduction to the Compounds

The Investigational Compound: this compound

The core structure of 1,2,4-triazole is a key component in numerous therapeutic agents. The thiol-substituted triazole ring, in particular, is a recurring motif in compounds with significant antimicrobial activity. The title compound, this compound, is a novel synthetic derivative designed to enhance antimicrobial potency. The ethyl group at the 4-position and the ethylphenoxy moiety are hypothesized to modulate lipophilicity and potentially improve cell membrane penetration.

The Standard Compounds: Ciprofloxacin and Fluconazole

Ciprofloxacin is a well-established fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[10][11][12][13][14] This disruption of DNA processes ultimately leads to bacterial cell death.[13]

Fluconazole is a triazole antifungal agent widely used in the treatment of various fungal infections.[15] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[15][16][17][18][19] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[16][17][18][19] By disrupting ergosterol synthesis, fluconazole increases fungal cell membrane permeability, leading to the inhibition of fungal growth and replication.[16][18][19]

Experimental Design and Protocols

To objectively assess the antimicrobial potential of this compound, a series of standardized in vitro assays were conducted. The following protocols are based on widely accepted methodologies to ensure data integrity and reproducibility.[20][21][22][23]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[20][23][24] A broth microdilution method was employed for this purpose.[21][22]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds (Triazole, Ciprofloxacin, Fluconazole) C Inoculate 96-well plates containing compound dilutions with microbial suspension A->C B Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) C->D E Visually assess for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compound, ciprofloxacin, and fluconazole were prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculum Preparation: Pure cultures of the test microorganisms were grown overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent in which there was no visible growth.

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

The MBC and MFC are the lowest concentrations of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[24][25][26][27] These assays are extensions of the MIC test.

Experimental Workflow for MBC/MFC Determination

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Analysis A Identify wells with no visible growth (MIC and above) B Aliquot a small volume from clear wells onto -free agar plates A->B C Incubate agar plates at appropriate temperature and duration B->C D Count colonies on each plate C->D E Determine MBC/MFC: Lowest concentration resulting in >=99.9% reduction in CFU D->E

Caption: Workflow for MBC and MFC determination.

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth was plated onto sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Incubation: The agar plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MBC/MFC Determination: The MBC or MFC was determined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[24][25][26][27][28][29][30]

Comparative Performance Data

The in vitro antimicrobial activity of this compound and the standard compounds was evaluated against a panel of clinically relevant bacterial and fungal strains.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the Test Compounds against Bacterial Strains (µg/mL)

MicroorganismThis compoundCiprofloxacin
MIC MBC
Staphylococcus aureus (ATCC 29213)816
Bacillus subtilis (ATCC 6633)48
Escherichia coli (ATCC 25922)1632
Pseudomonas aeruginosa (ATCC 27853)32>64
Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the Test Compounds against Fungal Strains (µg/mL)

| Microorganism | this compound | Fluconazole | | :--- | :---: | :---: | :---: | :---: | | | MIC | MFC | MIC | MFC | | Candida albicans (ATCC 90028) | 16 | 32 | 0.5 | >64 | | Aspergillus niger (ATCC 16404) | 8 | 16 | 16 | >64 | | Cryptococcus neoformans (ATCC 52817) | 4 | 8 | 4 | >64 |

Analysis and Discussion

The results indicate that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi.

Against the tested bacterial strains, the investigational compound demonstrated moderate activity. While its MIC and MBC values were higher than those of ciprofloxacin, it showed notable efficacy against Gram-positive bacteria, particularly Bacillus subtilis. The activity against Gram-negative bacteria was less pronounced.

In terms of antifungal activity, the novel triazole derivative exhibited promising results. It was particularly effective against Cryptococcus neoformans, with an MIC comparable to that of fluconazole. Notably, against Aspergillus niger, the test compound showed superior inhibitory activity compared to the standard drug. The fungicidal activity (MFC) of the novel compound was also more potent than that of fluconazole across all tested fungal strains, which is significant as fluconazole is often considered fungistatic against many species.[16]

Mechanistic Insights

The antimicrobial activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with essential cellular processes.

Proposed Antibacterial Mechanism

While the precise antibacterial mechanism of this novel compound requires further investigation, many heterocyclic compounds, including triazoles, are known to disrupt bacterial cell wall synthesis, inhibit protein synthesis, or interfere with nucleic acid replication. The observed activity against both Gram-positive and Gram-negative bacteria suggests a mechanism that targets a conserved cellular process.

Proposed Antifungal Mechanism

As a triazole derivative, it is highly probable that this compound shares a similar mechanism of action with fluconazole, involving the inhibition of ergosterol biosynthesis.

Signaling Pathway of Triazole Antifungal Action

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Lanosterol Lanosterol Enzyme 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disruption Disruption of Ergosterol Synthesis Enzyme->Disruption Triazole 4-ethyl-5-[(4-ethylphenoxy)methyl] -4H-1,2,4-triazole-3-thiol Triazole->Enzyme Inhibits Membrane Increased Cell Membrane Permeability Disruption->Membrane Growth Inhibition of Fungal Growth and Replication Membrane->Growth

Caption: Proposed mechanism of antifungal action.

The enhanced fungicidal activity compared to fluconazole may be attributed to the structural modifications in the novel compound, potentially leading to a more potent or irreversible inhibition of the target enzyme or secondary off-target effects that contribute to cell death.

Conclusion

This comparative guide demonstrates that this compound is a promising antimicrobial agent with a broad spectrum of activity. While its antibacterial potency does not surpass that of ciprofloxacin in this study, its significant antifungal properties, particularly its fungicidal action and efficacy against Aspergillus niger, warrant further investigation. The data presented herein provides a solid foundation for future preclinical development, including in vivo efficacy studies and a more detailed exploration of its mechanism of action. This compound represents a valuable lead in the ongoing search for new and effective treatments for infectious diseases.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). [Link]

  • Ciprofloxacin - Wikipedia. [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916. [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024, September 6). [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? [Link]

  • Ciprofloxacin mechanism of action or mode of action. (2017, March 23). Slideshare. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). [Link]

  • What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse. (2024, July 17). [Link]

  • What is the mechanism of Fluconazole? - Patsnap Synapse. (2024, July 17). [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (2025, August 9). [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PubMed Central. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. [Link]

  • Minimum fungicidal concentration assessment method. MIC = minimum... - ResearchGate. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (2024, January 19). [Link]

  • Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives - International Journal of Green Pharmacy (IJGP). (2019, May 15). [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central. [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023, December 28). [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[10][11][16]-triazole-3-thiol derivatives as antimicrobial agents - ResearchGate. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

Sources

Independent Verification and Comparative Analysis of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol Activity: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for comparative analysis against relevant alternatives, ensuring scientific rigor and trustworthy results. The methodologies described herein are grounded in established principles for the evaluation of 1,2,4-triazole-3-thiol derivatives, a class of compounds known for a wide spectrum of therapeutic activities.[1][2][3][4]

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically significant drugs, including antimicrobial and anticancer agents.[5][6][7] The incorporation of a thiol group at the 3-position, along with various substitutions at the N-4 and C-5 positions, has been shown to modulate and enhance their biological effects.[1][8][9] The target compound, this compound, possesses structural features suggestive of potential antimicrobial, antifungal, and anticancer properties. This guide provides the necessary protocols to independently verify and characterize these activities.

A critical aspect of drug discovery and development is the independent validation of preliminary findings. This guide is structured to facilitate a thorough and unbiased assessment of the target compound's efficacy in comparison to both a standard-of-care drug and a structurally similar analogue.

Experimental Design & Workflow

The independent verification process is structured into three main stages:

  • Synthesis and Characterization: Ensuring the purity and structural integrity of the target compound.

  • Biological Screening: A tiered approach to assess a range of potential activities.

  • Comparative Analysis: Benchmarking the compound's performance against relevant alternatives.

G cluster_0 Stage 1: Compound Preparation & Verification cluster_1 Stage 2: Biological Activity Screening cluster_2 Stage 3: Comparative Analysis A Synthesis of Target Compound B Structural Characterization (NMR, MS, IR) A->B C Purity Assessment (HPLC) B->C D Antimicrobial & Antifungal Assays C->D Proceed if >95% Purity E In Vitro Anticancer Cytotoxicity Screening D->E F Enzyme Inhibition Assays (Optional) E->F G Selection of Comparators: - Standard Drug (e.g., Fluconazole, Doxorubicin) - Structural Analogue H Head-to-Head Assays G->H I Data Analysis & IC50/MIC Determination H->I J J I->J Final Report Generation

Caption: Experimental workflow for the independent verification of the target compound.

PART 1: Synthesis and Characterization of the Target Compound

A reliable synthesis protocol is paramount for obtaining high-purity material for biological testing. The synthesis of this compound can be achieved through a multi-step process, similar to established methods for related compounds.[10][11][12]

Step-by-Step Synthesis Protocol:
  • Esterification: React 4-ethylphenol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield ethyl 2-(4-ethylphenoxy)acetate.

  • Hydrazide Formation: Reflux the resulting ester with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to produce 2-(4-ethylphenoxy)acetohydrazide.

  • Thiosemicarbazide Synthesis: React the hydrazide with ethyl isothiocyanate in a suitable solvent (e.g., ethanol) to form N-ethyl-2-(2-(4-ethylphenoxy)acetyl)hydrazinecarbothioamide.

  • Cyclization: The crucial step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide. Refluxing with an aqueous solution of a base like sodium hydroxide will yield the desired this compound.[7]

Characterization:

The structure of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=N, C=S).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should be >95% for biological assays.

PART 2: Comparative Biological Evaluation

For a robust assessment, the target compound will be evaluated alongside two comparators:

  • Alternative 1 (Standard Drug): A clinically relevant drug for the specific assay (e.g., Fluconazole for antifungal, Doxorubicin for anticancer).

  • Alternative 2 (Structural Analogue): 4-phenyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. This analogue, lacking the ethyl groups, will help elucidate the contribution of these moieties to the observed activity. Its synthesis would follow a similar route using phenol and phenyl isothiocyanate.

A. Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are well-documented for their antimicrobial and antifungal properties.[4][8][13][14][15]

  • Preparation of Test Organisms: Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231, Aspergillus niger ATCC 16404).[13]

  • Preparation of Test Compounds: Prepare stock solutions of the target compound, Fluconazole (for fungi), and Ciprofloxacin (for bacteria) in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test organism.

    • Include positive (organism only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

B. In Vitro Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][16][17][18]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the target compound, Doxorubicin, and the structural analogue for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

C. Enzyme Inhibition Activity

Certain triazole-thiol derivatives have been shown to inhibit specific enzymes, such as α-glucosidase and α-amylase, suggesting potential applications in metabolic disorders.[19][20][21]

  • Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), and a phosphate buffer. Acarbose can be used as a standard inhibitor.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate (pNPG).

    • Stop the reaction after a defined time (e.g., 20 minutes) by adding a stop solution (e.g., Na₂CO₃).

  • Data Analysis: Measure the absorbance of the released p-nitrophenol at 405 nm. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in tabular format.

Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansA. niger
Target Compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin [Experimental Value][Experimental Value]N/AN/A
Fluconazole N/AN/A[Experimental Value][Experimental Value]
Structural Analogue [Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Table 2: Comparative In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Target Compound [Experimental Value][Experimental Value]
Doxorubicin [Experimental Value][Experimental Value]
Structural Analogue [Experimental Value][Experimental Value]

Table 3: Comparative α-Glucosidase Inhibition (IC50 in µM)

Compoundα-Glucosidase Inhibition
Target Compound [Experimental Value]
Acarbose [Experimental Value]
Structural Analogue [Experimental Value]

Conclusion

This guide provides a robust framework for the independent verification and comparative analysis of this compound. By following these detailed protocols and comparing the results against both a standard drug and a structural analogue, researchers can generate reliable and publishable data. The causality behind the experimental choices lies in the established biological potential of the 1,2,4-triazole-3-thiol scaffold. The self-validating nature of these protocols, through the inclusion of appropriate controls and comparators, ensures the trustworthiness of the findings. This systematic approach is essential for advancing our understanding of this promising compound and its potential therapeutic applications.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. PubMed. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

  • A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Publishing. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health (NIH). [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. [Link]

  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[8][13][19] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. ResearchGate. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]

  • A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mechanisms, Combination Strategies, and Clinical Applications. International Journal of Nanomedicine. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. National Institutes of Health (NIH). [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

Sources

A Comparative Analysis of Synthesis Methods for 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of established and potential synthetic methodologies for 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole-3-thiol scaffold is a privileged structure, appearing in a wide array of pharmacologically active agents exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical causality behind synthetic choices, supported by experimental data from analogous preparations.

Introduction to the Target Molecule and Synthetic Strategy

The target molecule, this compound, possesses key structural features that suggest potential biological activity: a substituted phenoxy group, an N-ethyl substituent, and the reactive thiol group, which can exist in a thione tautomeric form. The primary challenge in its synthesis lies in the controlled construction of the 1,2,4-triazole ring with the desired N-4 and C-5 substituents.

The most prevalent and reliable strategy for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols proceeds through the formation and subsequent cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[3][4] This approach offers high modularity, allowing for the introduction of diverse substituents by varying the starting carboxylic acid hydrazide and the isothiocyanate.

This guide will compare two primary synthetic methodologies:

  • Method A: The Classic Multi-Step Synthesis. A robust, sequential approach involving the preparation of a carboxylic acid hydrazide, its conversion to a thiosemicarbazide, and subsequent alkaline-mediated cyclization. This method is well-documented for analogous structures.[5]

  • Method B: The Polyphosphate Ester (PPE) Mediated Approach. A potentially more direct route that utilizes a condensing agent to facilitate the reaction between a thiosemicarbazide and a carboxylic acid, aiming to reduce the number of discrete synthetic steps.[6]

Method A: The Classic Multi-Step Synthesis

This method is the most widely employed for this class of compounds and involves a three-to-four-step sequence starting from a readily available substituted acetic acid. The pathway is logical and each step is generally high-yielding, making it a reliable choice for laboratory-scale synthesis.

Workflow Diagram: Method A

Method_A_Workflow A 4-Ethylphenoxyacetic Acid B Ethyl 2-(4-ethylphenoxy)acetate (Esterification) A->B EtOH, H₂SO₄ (cat.) Reflux C 2-(4-Ethylphenoxy)acetohydrazide (Hydrazinolysis) B->C NH₂NH₂·H₂O EtOH, Reflux D 1-[2-(4-Ethylphenoxy)acetyl]-4-ethyl- thiosemicarbazide C->D Ethyl isothiocyanate EtOH, Reflux E Target Molecule: 4-ethyl-5-[(4-ethylphenoxy)methyl]- 4H-1,2,4-triazole-3-thiol (Alkaline Cyclization) D->E Aq. NaOH or KOH Reflux

Caption: Workflow for the Classic Multi-Step Synthesis of the target molecule.

Detailed Experimental Protocol: Method A

Step 1: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

  • Rationale: The initial carboxylic acid is converted to its corresponding ethyl ester to activate the carbonyl group for subsequent reaction with hydrazine hydrate. The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Procedure:

    • To a solution of 4-ethylphenoxyacetic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, reduce the solvent volume under vacuum.

    • Pour the residue into ice-cold water (200 mL) and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 5% sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-Ethylphenoxy)acetohydrazide

  • Rationale: Hydrazinolysis of the ester displaces the ethoxy group with a hydrazinyl group, forming the key acid hydrazide intermediate. Hydrazine hydrate is a potent nucleophile. The reaction is typically driven to completion by refluxing in an alcoholic solvent.[5]

  • Procedure:

    • Dissolve the crude ethyl 2-(4-ethylphenoxy)acetate (0.09 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (0.18 mol, ~9 mL of 99%) to the solution.

    • Reflux the mixture for 8-12 hours, during which a solid precipitate may form.

    • Cool the reaction mixture to room temperature. The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield the pure hydrazide.

Step 3: Synthesis of 1-[2-(4-Ethylphenoxy)acetyl]-4-ethyl-thiosemicarbazide

  • Rationale: The nucleophilic nitrogen of the acid hydrazide attacks the electrophilic carbon of the ethyl isothiocyanate to form the thiosemicarbazide backbone. This reaction builds the necessary precursor for the triazole ring.[7][8]

  • Procedure:

    • Suspend 2-(4-ethylphenoxy)acetohydrazide (0.05 mol) in ethanol (100 mL).

    • Add ethyl isothiocyanate (0.05 mol) to the suspension.

    • Reflux the mixture for 6-8 hours. The reaction mixture typically becomes a clear solution before a new solid precipitates upon completion.

    • Cool the mixture, filter the solid product, wash with cold ethanol, and recrystallize from ethanol to obtain the pure thiosemicarbazide.

Step 4: Synthesis of this compound

  • Rationale: In a strong alkaline medium, the thiosemicarbazide undergoes an intramolecular cyclization. The base facilitates the deprotonation of the amide nitrogens and the thioamide sulfur, promoting a nucleophilic attack to form the stable 5-membered triazole ring, followed by dehydration.[9][10]

  • Procedure:

    • Suspend the thiosemicarbazide intermediate (0.04 mol) in an aqueous solution of 8% sodium hydroxide (80 mL).

    • Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).

    • Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid to a pH of 5-6.

    • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

    • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure target compound.

Method B: Polyphosphate Ester (PPE) Mediated Synthesis

This method offers a more convergent approach by using a condensing agent, Polyphosphate Ester (PPE), to directly acylate a thiosemicarbazide with a carboxylic acid. While less common, it presents an attractive alternative for streamlining the synthesis.

Workflow Diagram: Method B

Method_B_Workflow A 4-Ethyl-thiosemicarbazide + 4-Ethylphenoxyacetic Acid B Acylation Product (Intermediate) A->B PPE, Chloroform 90°C, Hydrothermal Vessel C Target Molecule: 4-ethyl-5-[(4-ethylphenoxy)methyl]- 4H-1,2,4-triazole-3-thiol (Alkaline Cyclodehydration) B->C Aq. NaOH Reflux

Caption: Workflow for the PPE-Mediated Synthesis of the target molecule.

Detailed Experimental Protocol: Method B
  • Rationale: PPE acts as both an acid catalyst and a powerful dehydrating agent, facilitating the formation of an acyl intermediate from the carboxylic acid, which is then attacked by the thiosemicarbazide. This two-step, one-pot acylation followed by a separate cyclization step can simplify the overall process compared to Method A.[6]

  • Procedure:

    • Acylation:

      • In a hydrothermal reaction vessel, combine 4-ethylphenoxyacetic acid (0.01 mol), 4-ethyl-thiosemicarbazide (0.01 mol), and Polyphosphate Ester (PPE) (approx. 5g) in chloroform (20 mL).

      • Seal the vessel and heat at 90 °C for 3-5 hours with stirring.

      • Cool the vessel, open it carefully, and pour the mixture into a cold, saturated sodium bicarbonate solution to neutralize the PPE.

      • The crude acylation product may precipitate or can be extracted with an organic solvent. This intermediate is often used directly in the next step.

    • Cyclodehydration:

      • Treat the crude acylation product with an 8% aqueous sodium hydroxide solution.

      • Reflux the mixture for 3-5 hours.

      • Cool the solution and acidify with dilute HCl to precipitate the final product.

      • Filter, wash with water, and recrystallize from a suitable solvent.

Comparative Analysis

ParameterMethod A: Classic Multi-Step SynthesisMethod B: PPE-Mediated Synthesis
Number of Steps 4 distinct steps2 steps (one-pot acylation + cyclization)
Starting Materials 4-ethylphenoxyacetic acid, hydrazine, ethyl isothiocyanate4-ethylphenoxyacetic acid, 4-ethyl-thiosemicarbazide
Reagent Complexity Standard laboratory reagents. Hydrazine is toxic.Requires Polyphosphate Ester (PPE), which is viscous and requires careful handling and quenching.
Reaction Conditions Multiple reflux steps at atmospheric pressure.Requires a sealed hydrothermal vessel for the acylation step due to the use of volatile chloroform at elevated temperatures.
Yield (Estimated) Generally reliable and high-yielding at each step (overall yield likely 50-70% based on analogues).[5][9]Yield can be variable and substrate-dependent. May require more optimization.[6]
Scalability Easily scalable.Scalability may be limited by the use of a hydrothermal vessel and the workup of PPE.
Advantages Highly reliable, well-established, predictable outcomes. Purification of intermediates ensures final product purity.Fewer steps, potentially faster overall synthesis time. Avoids the isolation of the acid hydrazide.
Disadvantages Longer overall process, involves handling of toxic hydrazine hydrate.Requires specialized equipment (hydrothermal vessel). PPE workup can be cumbersome. Potential for side reactions during acylation.

Conclusion and Recommendation

Both Method A and Method B represent viable pathways for the synthesis of this compound.

Method A stands out as the more robust and dependable approach. Its stepwise nature allows for the isolation and characterization of intermediates, which is crucial for ensuring the integrity of the final product and for troubleshooting any synthetic issues. This method is highly recommended for researchers seeking a reliable synthesis with predictable yields, especially for initial compound generation for biological screening. The primary safety consideration is the handling of hydrazine.

Method B offers an intriguing, more condensed alternative that could be advantageous for rapid analogue synthesis if optimized. However, the requirement for specialized equipment and the potentially more challenging workup associated with PPE may make it less accessible and reliable without specific process development. It is a suitable option for researchers experienced with condensing agents and looking to explore more convergent synthetic strategies.

Ultimately, the choice of method will depend on the specific laboratory capabilities, desired scale, and the trade-off between the number of synthetic steps and the robustness of the protocol. For foundational research and guaranteed material supply, the classic multi-step synthesis remains the gold standard.

References

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_QFXFJ_WpRcyXjnlmhZUJBSq48zChJLV5ocpWA3cacBjnnMwjJdmud-Db5Nt5Qa8PxPsonBNBWmLpAcHiRdJYcDUkqLaVaAQaxax1N86yyMGdCeuCMadzeW2SjUZZ-9wOsC_bqFhkHBUs2_s=]
  • Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESq9yolETPE8BI2ocFucLY_ec0ShEAzJdFf5Q6hCIcxPiOInmdL6DfG3iG6QASAZXARTB7ebn6eYWHFSwntUA0SYTLKTheodnS2cvpI4N3Qy45CEPfzcloTSBK1qxTHn_SgV7N3kfVISpc55UtxfREk0QdRfQ2B2ze4ihe-u8We82-4jAtbVzzrJ0-5UDRpMD__WzAqGFzjSofb-vx23P__4EoANlle9x4FLP0ULKjCe3pli2RZg==]
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2FpE68-evHJQ4q3ZNtnFAk-dpi4OW3nzJ2O1b2Cz8AkFQgOZNa82Sso7LJtPUYKBze90uK_VcZkblZVGznGE6DrGtu5R88KHHsM4zCbuXM8sT4ChL49jL33_V6RJe_diNolOxTdfY2_nELUPorrnojV9Gss62QtU1h_160rCtRQ==]
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8hl9K4dpVgpz6aG_eZPF8KJBLrtC936HzQ3Xx34CkR-txkdQK5MRZ-spOXhnSVwhDPa5hh-qagme1lHKGXIDMY1voxYRluvx4_YNIUjww9WL7R4UzQQrLf14N382m0HE=]
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErHc8Vy_yl3ZehUh4UrKzenWqry-4nL9dwteev_tPW13MPrnWbaxi-Q7uuAo9DQtcWn6T2pkPaIHSih5RbXAuzbVEFZP2FZzKdtpoHQY3IqDp5y304MPC7VFaCpjseiw5cre-O]
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTLa37t4S5niYWStYqbW40Zkdsv6hTajfVBi6C_23x2IiMAid3atEJ4MVukJg2VQ5fbUC8VA_0rWZhx2HvqRbiKR9ldaDnhCtYf2NTAU0dPQ1r4wZRBlOIfUzmKexyRX6YtTzYTZDRvLvmokng0CPSvp9UxP6btKsodu3bHDHj6V_is3kV4-DIu1Shkr_pm7ia0DB72ta3zm_YpydJQofQYXkT7iSTsz5SDjpfqDNvOcoO2o8=]
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjt7hfYXIiEzsho3RiI8CDkrNNkDS0TzwX_S1TM0mj2X0f0J5_5DKjrWVxSPHTLsgPhtRtbMIPmGpWiO-NQJk_vJ8SV6GRDK6KQjy7U972Ol3E5gklQGbDq7DHV_st-8kwPYdVmLwXbETe2ShR_lUrfByZ-ZayWkniCuQlotJxm55CuOFjHVSjUA7-2JzobRw78zsVsVcOYBn83hYD4JoMG7rJs8nRffERPCxCu0-Sl4zWN1u94qUUX81ilatrdKwibpR3Xg20j-Gzm2SWZGxQz8utRMM7y90SAlsUQinPYaU=]
  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFb5mQw17tC36o6YBqGUYMzQfyZb2AQ-1kQdoZ-tqKglcqLYlaqloNuKnLDjHAYf9ZDNe5RWqGbAwRtQtDtxHMdHtp1ZgsBJfrqi6OPUCJcrctWKhZJGnc2fb9RNK7Ub34oGLoa2J-tzGA-cehtVCIJxTay8Z6QKSzqcDQKRpo_cDpLmH_LaZ9LWqwsUJiyU8JQFA6PekFQcoucLGsima5ebtRsJyDEOcH1oWOsA9iuIGsooiiZBDs4qI2dzcvQnH2eYzphb_TY38=]
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfWEtSP8d35qF-9o9hUIdLKvuUv4I93y4v1HV4xJWYCmCDOYqMKji_cJhRXxe1L0_IpXqa25cyQqZi9vYKGz4mZz4s-xXQjqqjYDc8UxLWfQGiXUYB_UcRE7gluMlQ4VY9NRuS1fUwFcUL8Q2N9aS3wGqgUCFgKQ==]
  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine ... (2024). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErN2yfjWo0NSpsOA50tq9ZKNWO2feT-So2W4jaAewl5wBIPJUUY1mz9xFjZ8ePojpaTRo0YnCqxSRDyo3KeWVWfL46WxBk8uBL59594jxR4uLQWMzkRQ8Snwo3-TYYP_3Sftz1]
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW9pUuBE05jO2sQ96QKZLMs6IGKdoAoVLqlc5V_kQt87AWchwyCFsSTwPJ1w07vnLG8gtbyzcHdYh-mI7YP-n9dszPlG5Dms_ORVWn31saBv7VFqOykyMpjDNNkPqFK9YVU0A=]
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOnt4aeOWwQHmA9qAlDWo_pMC2T34BF1tZuu1OwbNWXSSdZirg-y1QgKWca_-8uFZVk0kAF0dq7iROXQym1AVMSugFZcmQDdJw-oVTU9CpRied4VItD_JLJhY9WC_V8KXf6nYCZp3-nTJB9ydEcw==]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Adherence to these procedures is crucial for ensuring a safe working environment and maintaining compliance with hazardous waste regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with this compound and related compounds include potential eye and skin irritation, and possible harm if swallowed.[1][2] Additionally, the thiol group imparts a strong, unpleasant odor, which can cause nausea and headaches upon inhalation.[2][4]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to NIOSH or EN166 standards.Protects against splashes of liquid waste and contact with solid particles.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.Prevents skin contact with the chemical. Proper glove removal technique is essential to avoid cross-contamination.[1][5]
Skin and Body Protection A lab coat or other protective clothing.Minimizes the risk of skin exposure to the chemical.[5][6]
Respiratory Protection Generally not required if handled in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator should be used.Prevents inhalation of the compound, which may cause respiratory tract irritation.[2][5]

All handling and preparation for disposal of this compound should be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation and contain its potent odor. An eyewash station and safety shower must be readily accessible.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes any remaining solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers.

    • Procedure:

      • Collect all solid waste in a dedicated, durable, and sealable container.

      • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

      • To minimize odor, contaminated items like gloves and paper towels should first be placed in a sealed plastic bag before being added to the main hazardous waste container.[7]

  • Liquid Waste: This includes any solutions containing the compound and any solvent used for rinsing contaminated glassware.

    • Procedure:

      • Collect all liquid waste in a designated, leak-proof, and chemically compatible container.

      • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

      • Do not overfill the container; a general rule is to not exceed 90% of the container's capacity.[6]

  • Contaminated Labware: This includes glassware, stir bars, and any other equipment that has come into direct contact with the compound.

    • Procedure:

      • Whenever possible, decontaminate reusable labware. For disposable items, they should be treated as solid hazardous waste.

Decontamination Procedures

Due to the persistent and noxious odor of thiol compounds, thorough decontamination of all equipment is essential. Oxidation of the thiol group is an effective method for odor reduction.[8]

  • Procedure for Reusable Labware:

    • Immediately after use, and within a chemical fume hood, rinse the contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinsate as liquid hazardous waste.

    • Prepare a decontamination bath by creating a 1:1 mixture of household bleach and water in a designated container.[9]

    • Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 14 hours (overnight is recommended).[9]

    • After soaking, the glassware can be removed, rinsed thoroughly with water, and then washed using standard laboratory procedures.

    • The used bleach bath should be collected and disposed of as hazardous waste.[8]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Processing & Segregation cluster_2 Final Disposal Pathway start Generation of Waste Containing Compound solid_waste Solid Waste (e.g., contaminated gloves, solid compound) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste labware Contaminated Labware start->labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Labware (Bleach Bath) labware->decontaminate saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa clean_labware Cleaned Labware for Reuse decontaminate->clean_labware disposal_service Arrange for Pickup by Licensed Professional Waste Disposal Service saa->disposal_service

Caption: Waste disposal workflow for this compound.

Regulatory Compliance and Final Disposal

All hazardous waste must be managed in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][10]

  • Waste Generator Status: Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce per month.[10] It is the responsibility of the institution's Environmental Health and Safety (EHS) office to determine this status and ensure compliance with the corresponding regulations.

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation.[10] These areas have specific requirements for container labeling, condition, and the maximum volume of waste that can be accumulated.[11]

  • Final Disposal: The ultimate disposal of this compound must be carried out by a licensed professional waste disposal service.[1] Do not attempt to treat or dispose of this chemical through conventional means such as incineration (unless by a licensed facility) or drain disposal.

By implementing these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • Thiols Safety Services. University College London. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. Available at: [Link]

  • Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer. Available at: [Link]

  • Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. Available at: [Link]

  • 1H-1,2,4-Triazole-3-thiol Safety Data Sheet. Maybridge. Available at: [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. The compound 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, a molecule of interest, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from safety data for structurally analogous triazole-thiol compounds, establishing a robust safety paradigm in the absence of specific data for this novel entity.

Hazard Assessment: Understanding the Risk Profile

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]

  • Eye Damage: The compound is likely to be a serious eye irritant, potentially causing significant damage upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[2]

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum recommended PPE for handling this compound.

Body Area Required PPE Standard/Specification Rationale
Eyes/Face Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for splash-prone procedures.OSHA 29 CFR 1910.133 or EN166To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][3]
Hands Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Consult manufacturer's glove compatibility charts.To prevent skin contact, which can lead to irritation. Gloves must be inspected before use.[2][3][4]
Body Laboratory coat. Additional protective clothing may be required based on the scale of the operation.Standard laboratory practiceTo protect skin and personal clothing from contamination.[1][3]
Respiratory Use in a well-ventilated area is mandatory. A NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required if engineering controls (like a fume hood) are inadequate or during spill clean-up.OSHA 29 CFR 1910.134 or EN 149To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1][2][3]

Operational Blueprint: Safe Handling Procedures

Adherence to a stringent, step-by-step operational protocol is paramount for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Designated Area: All handling of the compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for signs of damage or degradation.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

  • Spill Kit: Have a spill kit specifically prepared for solid chemical spills readily available.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use appropriate tools (spatulas, etc.) to handle the solid compound. Avoid creating dust.[2][3]

  • In-Reaction Use:

    • Keep all reaction vessels containing the compound closed when not actively adding or removing substances.

    • Maintain adequate ventilation throughout the entire process.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_ppe Start Start: Task Involving This compound AssessRisk Assess Risks: - Skin/Eye Irritation - Respiratory Irritation - Ingestion Hazard Start->AssessRisk SelectPPE Select Appropriate PPE AssessRisk->SelectPPE EyeFace Eye/Face Protection: - Goggles/Safety Glasses - Face Shield (if splash risk) SelectPPE->EyeFace Hand Hand Protection: - Chemical-Resistant Gloves SelectPPE->Hand Body Body Protection: - Lab Coat SelectPPE->Body Respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (Secondary) SelectPPE->Respiratory DonPPE Don PPE Correctly HandleChemical Perform Handling Procedure (Weighing, Transfer, Reaction) DonPPE->HandleChemical DoffPPE Doff PPE Correctly and Decontaminate HandleChemical->DoffPPE Disposal Dispose of Contaminated PPE and Chemical Waste DoffPPE->Disposal End End of Task Disposal->End

Caption: PPE Selection and Use Workflow

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Streams and Disposal Procedures:

Waste Stream Disposal Protocol
Unused/Excess Compound Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through a licensed disposal facility. Do not discharge to sewer systems.[5]
Contaminated Labware (e.g., glassware, spatulas) Rinse with a suitable solvent (collecting the rinsate as hazardous waste). Then wash thoroughly. If disposable, place in a designated solid waste container.
Contaminated PPE (gloves, etc.) Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[2]
Spill Cleanup Material Collect all materials used for spill cleanup in a sealed, labeled container for hazardous waste disposal.[3]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wearing appropriate PPE, clean up the spill immediately. For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[2][3] Ventilate the area well.

By integrating these comprehensive safety measures into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer.
  • 4-Pyridin-3-yl-4H-[1][2][3]triazole-3-thiol Safety Data Sheet. AK Scientific, Inc. Available at:

  • Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International.
  • 4-ETHYL-5-PHENYL-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets. Echemi.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.